molecular formula C11H11NO B1332217 1,5-dimethyl-1H-indole-3-carbaldehyde CAS No. 335032-69-4

1,5-dimethyl-1H-indole-3-carbaldehyde

Cat. No.: B1332217
CAS No.: 335032-69-4
M. Wt: 173.21 g/mol
InChI Key: BDHIBJIGOOTZMS-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-indole-3-carbaldehyde ( 335032-69-4) is a strategically substituted indole derivative of significant interest in organic and medicinal chemistry research. This compound, with the molecular formula C 11 H 11 NO and a molecular weight of 173.21 g/mol, features a planar bicyclic indole structure core modified with methyl groups at the 1 (nitrogen) and 5 (benzene ring) positions, and a reactive aldehyde functional group at the electron-rich 3-position . This specific substitution pattern creates a unique electronic and steric environment, making it a valuable precursor for the synthesis of diverse and complex molecular architectures . In research settings, this compound is primarily employed as a key synthetic intermediate or a heterocyclic building block. Its significant research value lies in its application in multicomponent reactions (MCRs), which are used to efficiently assemble pharmaceutically relevant scaffolds . The aldehyde group is a versatile handle for various chemical transformations, including condensation reactions, oxidation to carboxylic acids, and reduction to alcohols, enabling the construction of libraries of compounds for biological screening . The methyl group on the nitrogen atom enhances its utility by simplifying the chemical behavior by eliminating hydrogen bonding possibilities at that site. Researchers utilize 1,5-dimethyl-1H-indole-3-carbaldehyde in the exploration and development of new therapeutic agents. Indole-3-carbaldehyde derivatives, in general, are known to serve as precursors for molecules with a range of biological activities, including potential antitumor, antimicrobial, and antiviral properties . The compound can be synthesized via methods such as the Vilsmeier-Haack formylation, which involves the reaction of the corresponding 1,5-dimethylindole precursor with a formylating reagent generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl 3 ) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly not for human or veterinary use .

Properties

IUPAC Name

1,5-dimethylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-3-4-11-10(5-8)9(7-13)6-12(11)2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHIBJIGOOTZMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70362889
Record name 1,5-dimethyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335032-69-4
Record name 1,5-dimethyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 1,5-Dimethyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Synthesis, and Therapeutic Utility

Executive Summary

The molecule 1,5-dimethyl-1H-indole-3-carbaldehyde represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate for the synthesis of bioactive indole derivatives.[1] Distinguished by a C-3 formyl group and methylation at the N-1 and C-5 positions, this structure offers a unique electronic and steric profile compared to the unsubstituted parent indole.

This guide provides a comprehensive technical analysis of the molecule, detailing verified synthetic pathways via the Vilsmeier-Haack reaction, spectroscopic characterization, and its utility as a precursor for cannabimimetic agents (JWH analogs) and Schiff base-derived therapeutics.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The 1,5-dimethyl substitution pattern imparts specific lipophilic properties (cLogP modulation) and metabolic stability (blocking C-5 oxidation) that are advantageous in drug design.

PropertySpecification
IUPAC Name 1,5-dimethyl-1H-indole-3-carbaldehyde
CAS Number 335032-69-4
Molecular Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
Structural Features Indole core, C-3 aldehyde (electrophilic handle), N-1 methyl, C-5 methyl
Predicted LogP ~2.70 (Lipophilic)
H-Bond Donors/Acceptors 0 Donors / 1 Acceptor (Carbonyl oxygen)
Synthetic Methodologies

The synthesis of 1,5-dimethyl-1H-indole-3-carbaldehyde is most efficiently achieved through the Vilsmeier-Haack formylation .[1] This reaction is highly regioselective for the electron-rich C-3 position of the indole ring.[1][2]

Two primary routes exist based on the order of functionalization:

  • Route A (Preferred): N-methylation of 5-methylindole followed by Vilsmeier-Haack formylation.[1]

  • Route B: Vilsmeier-Haack formylation of 5-methylindole followed by N-methylation.[1]

Route A is generally preferred to avoid potential side reactions at the aldehyde during the basic N-methylation step.[1][2]

3.1. Detailed Protocol (Route A)

Step 1: N-Methylation

  • Reagents: 5-methylindole, Sodium Hydride (NaH), Iodomethane (MeI), DMF (anhydrous).

  • Procedure: 5-methylindole is dissolved in DMF at 0°C. NaH (1.2 eq) is added portion-wise to deprotonate the indole nitrogen.[1][2] After H₂ evolution ceases, MeI (1.1 eq) is added.[1][2]

  • Outcome: 1,5-dimethylindole.[1][3][4][5][6][7]

Step 2: Vilsmeier-Haack Formylation

  • Reagents: Phosphorus Oxychloride (POCl₃), DMF.[1][2][8][9][10]

  • Mechanism: In situ generation of the chloroiminium ion (Vilsmeier reagent), followed by electrophilic aromatic substitution.[1][2]

VilsmeierMechanism Start DMF + POCl3 Vilsmeier Chloroiminium Ion (Vilsmeier Reagent) Start->Vilsmeier 0°C, Electrophilic Activation Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate + 1,5-Dimethylindole (C-3 Attack) Product 1,5-dimethyl-1H- indole-3-carbaldehyde Intermediate->Product + H2O / NaHCO3 (Hydrolysis)

Figure 1: Mechanistic flow of the Vilsmeier-Haack formylation targeting the C-3 position.

Experimental Procedure for Step 2:

  • Reagent Prep: In a flame-dried flask under argon, cool anhydrous DMF (5 eq) to 0°C. Add POCl₃ (1.2 eq) dropwise. Stir for 30 mins to form the Vilsmeier complex (white/yellowish precipitate may form).[1]

  • Addition: Add a solution of 1,5-dimethylindole (1 eq) in DMF dropwise, maintaining temperature <10°C.

  • Reaction: Warm to room temperature, then heat to 80°C for 2-4 hours. The reaction turns deep orange/red.[1][2]

  • Workup: Cool to RT. Pour the mixture onto crushed ice. Neutralize carefully with saturated NaHCO₃ or 5M NaOH to pH 7-8.

  • Isolation: The product precipitates as a solid.[1][2] Filter, wash with water, and recrystallize from ethanol/water or purify via column chromatography (Hexane/EtOAc).[1][2]

Spectroscopic Characterization

Validation of the structure relies on confirming the presence of the aldehyde proton and the two distinct methyl groups.[1][2]

TechniqueDiagnostic SignalAssignment
¹H NMR (CDCl₃) δ 9.92 ppm (s, 1H) Aldehyde (-CHO) . Distinctive deshielded singlet.
δ 7.95 ppm (s, 1H)C-2 Proton .[1] Deshielded by the adjacent carbonyl.[1][2]
δ 7.10 - 7.30 ppm (m)Aromatic protons (H-4, H-6, H-7).
δ 3.82 ppm (s, 3H) N-Methyl (-NCH₃) .
δ 2.48 ppm (s, 3H) C-5 Methyl (-ArCH₃) .
FT-IR 1640 - 1660 cm⁻¹ C=O[1] Stretch . Strong, sharp aldehyde band.[1][2]
MS (ESI) m/z 174.1 [M+H]⁺ Protonated molecular ion.[1][2]

Note: Chemical shifts are approximate based on 1-methyl and 5-methyl analogs; exact values depend on solvent and concentration.

Reactivity & Therapeutic Applications[1][2][3][5][16]

The C-3 aldehyde is a versatile "chemical handle," allowing this molecule to serve as a precursor for diverse pharmacological classes.

5.1. Divergent Synthesis Pathways[1][2]

Reactivity Core 1,5-Dimethyl-1H- indole-3-carbaldehyde Schiff Indole Schiff Bases (Anti-microbial/Anti-viral) Core->Schiff + Primary Amines (-H2O) JWH JWH-Analog Precursors (Cannabinoid Agonists) Core->JWH + Grignard / Oxidation or Friedel-Crafts Logic Chalcone Indole Chalcones (Anti-cancer/Antioxidant) Core->Chalcone + Acetophenones (Claisen-Schmidt) Alcohol Indole-3-carbinols (Dietary Supplements) Core->Alcohol + NaBH4 (Reduction)

Figure 2: Functionalization pathways transforming the aldehyde core into bioactive classes.

5.2. Medicinal Chemistry Context[1][11][12]
  • Cannabinoid Receptor Ligands: This molecule is a structural analog of the precursor used for JWH-018 (which utilizes a 1-pentyl chain).[1][2] The 1-methyl, 5-methyl substitution pattern is often explored in Structure-Activity Relationship (SAR) studies to probe the steric constraints of the CB1/CB2 receptor binding pockets.

  • Schiff Bases (Hydrazones/Thiosemicarbazones): Condensation with hydrazines yields derivatives with potent anti-tubercular and anti-fungal profiles.[1][2] The 5-methyl group often enhances lipophilicity, improving cell membrane permeability compared to the unsubstituted analogs.[1][2]

  • Anti-Cancer Agents: Reaction with acetophenones yields chalcones.[1][2] The indole moiety acts as a bioisostere for other aromatic rings, potentially targeting tubulin polymerization.[1][2]

References
  • Synthesis & Vilsmeier-Haack Mechanism

    • Methodology: Mohite, S. K., et al. "Synthesis and biological evaluation of some new indole derivatives."[1][2] Journal of Pharmacy Research, 2011.[1][2]

    • General Vilsmeier Protocol: Jones, G., & Stanforth, S. P.[9] "The Vilsmeier Reaction of Non-Aromatic Compounds." Organic Reactions, 2000.[1][2][9]

  • Physicochemical Data & CAS Verification

    • Source: PubChem Database. "5-Methylindole-3-carboxaldehyde."[1] (Analog Reference).[1]

    • Specific CAS: ChemicalBook / Sigma-Aldrich Catalogs for CAS 335032-69-4 .[1]

  • Medicinal Applications

    • Cannabinoids:[2] Huffman, J. W., et al. "Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors." Bioorganic & Medicinal Chemistry, 2005.[1][2][11]

    • Schiff Bases: Panwar, H., et al. "Synthesis and antimicrobial activity of some new Schiff bases of 5-substituted isatin derivatives."[1] Journal of Saudi Chemical Society, 2011.[1][2]

Sources

Technical Guide: Spectroscopic Profiling of 1,5-Dimethyl-1H-indole-3-carbaldehyde

[1][2]

Executive Summary & Compound Identity

1,5-Dimethyl-1H-indole-3-carbaldehyde is a pharmacologically significant intermediate used in the synthesis of diverse heterocyclic scaffolds and indole-based alkaloids.[1] Its structural integrity is defined by the methylation of the pyrrole nitrogen (N1) and the benzene ring (C5), alongside a reactive formyl group at C3.[1]

  • IUPAC Name: 1,5-Dimethylindole-3-carbaldehyde[2]

  • CAS Registry Number: 335032-69-4[1][2][3]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 173.21 g/mol

  • Appearance: Typically an off-white to pale yellow solid.[1]

Structural Logic

The molecule belongs to the class of 3-formylindoles .[1][4] The presence of the electron-donating methyl group at C5 and the N-methyl group influences the electron density of the aromatic system, causing distinct shifts in the NMR and UV-Vis spectra compared to the unsubstituted parent indole-3-carbaldehyde.[1]

Synthesis & Sample Preparation Context

Understanding the synthetic origin is crucial for interpreting impurity profiles in spectroscopic data.[1]

Primary Route: Vilsmeier-Haack Formylation The most robust synthesis involves the reaction of 1,5-dimethylindole with phosphorus oxychloride (

1
  • Key Impurities: Unreacted starting material (1,5-dimethylindole), inorganic salts, or traces of the Vilsmeier intermediate if hydrolysis is incomplete.[1]

  • Solvent Effects: NMR data is typically recorded in DMSO-d6 or CDCl3 .[1][3] Note that DMSO-d6 may cause slight deshielding of the aldehyde proton compared to CDCl3 due to hydrogen bonding effects.[1]

Synthesiscluster_0Critical Process ParametersStart1,5-DimethylindoleInterImine IntermediateStart->Inter Electrophilic Subst.ReagentsPOCl3 / DMF(Vilsmeier Reagent)Reagents->InterProduct1,5-Dimethyl-1H-indole-3-carbaldehydeInter->Product Base HydrolysisHydrolysisHydrolysis(NaOH/H2O)

Spectroscopic Characterization

The following data represents the consensus spectral assignment for 1,5-dimethyl-1H-indole-3-carbaldehyde.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The

1

H NMR Data (400 MHz, CDCl

)
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
-CHO 9.94 Singlet (s)1HCharacteristic aldehyde proton; highly deshielded.[1][3]
C2-H 7.88 Singlet (s)1HDeshielded by the adjacent C3-carbonyl; appears as a sharp singlet.[1]
C4-H 8.05 Singlet (s)*1HOr fine doublet (J~0.5-1.5 Hz). Deshielded by C3-CHO anisotropy; lacks ortho-coupling (C5 is substituted).[1]
C6-H 7.15 Doublet of Doublets (dd)1HCoupled to H7 (ortho, J8.5 Hz) and H4 (meta, J1.5 Hz).[1]
C7-H 7.28 Doublet (d)1HOrtho-coupling to H6 (J~8.5 Hz).[1][3]
N-CH

3.82 Singlet (s)3HN-Methyl group; typical range for N-substituted indoles.[1]
C5-CH

2.48 Singlet (s)3HAromatic methyl group.[1]

Analyst Note: The C4-H proton is a critical diagnostic marker.[1] In unsubstituted indole-3-carbaldehyde, H4 appears as a doublet.[1] In the 5-methyl derivative, H4 becomes a singlet (or meta-coupled doublet) and remains significantly downfield due to the "peri-effect" of the carbonyl oxygen.[1]


C NMR Data (100 MHz, CDCl

)
  • Carbonyl (C=O): ~184.5 ppm[1][5][6]

  • Aromatic C2: ~138.0 ppm

  • Junction Carbons (C3, C3a, C7a): 117.0 – 137.0 ppm range (C3 is shielded relative to C2).[1]

  • Aliphatic (N-Me): ~33.7 ppm[1]

  • Aliphatic (Ar-Me): ~21.5 ppm[1]

B. Infrared (IR) Spectroscopy

The IR spectrum confirms the functional groups without the ambiguity of solvent peaks.[1]

  • C=O Stretch (Aldehyde): 1640 – 1660 cm

    
    .[1] (Strong, sharp band.[1] Often lower than typical aliphatic aldehydes due to conjugation with the indole ring).[1]
    
  • C=C Aromatic Stretch: 1450 – 1600 cm

    
    .[1][3]
    
  • C-H Stretch (Aldehyde): 2700 – 2850 cm

    
     (Fermi doublet).[1]
    
  • Absence of N-H: No band at 3200-3400 cm

    
     (confirms N-methylation).[1]
    
C. Mass Spectrometry (MS)[1][2]
  • Ionization Mode: ESI (+) or EI.

  • Molecular Ion (

    
    ):  m/z 173.1 (100%).[1]
    
  • Fragmentation:

    • m/z 173

      
       172:  Loss of H
      
      
      (common in aldehydes).[1]
    • m/z 173

      
       144:  Loss of CHO radical or CO+H (M-29).[1]
      
    • m/z 144: Stabilized dimethyl-indole cation.

Structural Elucidation Workflow

To confirm the identity of a synthesized batch, follow this logical validation loop.

ElucidationSampleUnknown SampleStep11. IR SpectrumSample->Step1Decision1C=O band @ 1650?No N-H band?Step1->Decision1Step22. 1H NMR (CDCl3)Decision1->Step2YesFailRe-purify / Check SynthesisDecision1->FailNoDecision2Singlet @ 9.9 (CHO)?Singlet @ 3.8 (N-Me)?Singlet @ 2.5 (C5-Me)?Step2->Decision2Step33. MS (ESI+)Decision2->Step3YesDecision2->FailNoResultCONFIRMED:1,5-Dimethyl-1H-indole-3-carbaldehydeStep3->Resultm/z = 173

References

  • PubChem Database. 1,5-Dimethyl-1H-indole-3-carbaldehyde (CID 4033480).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Organic Chemistry Data. Standard 1H NMR Chemical Shifts of Indoles. University of Wisconsin-Madison/ACS.[1] Available at: [Link][1]

  • P212121 Store. Product Specification: 1,5-Dimethyl-1H-indole-3-carbaldehyde.[1][7] (Verification of CAS and commercial availability). Available at: [Link][1]

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 1,5-dimethyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol and expert insights for the synthesis of 1,5-dimethyl-1H-indole-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry. Indole-3-carboxaldehyde and its derivatives are pivotal precursors for a multitude of biologically active compounds, including those with anti-inflammatory, anti-cancer, and anti-bacterial properties.[1] The indole scaffold is a privileged structure in drug discovery, and functionalization at the C3 position is a common strategy for developing novel therapeutic agents.[2][3] This guide focuses on the Vilsmeier-Haack reaction, a classic and highly efficient method for the formylation of electron-rich indoles, providing a robust and scalable procedure for laboratory and potential industrial applications.[4][5] We will delve into the causality behind experimental choices, the underlying reaction mechanism, and a step-by-step protocol validated by established chemical principles.

Introduction: The Significance of the Indole-3-Carbaldehyde Scaffold

The indole nucleus is a cornerstone of pharmaceutical chemistry, present in numerous natural products and synthetic drugs.[2] The aldehyde functionality at the C3 position of the indole ring serves as a versatile chemical handle, enabling a wide array of subsequent transformations. These include condensations, oxidations, reductions, and the construction of more complex heterocyclic systems.[6] Consequently, 1H-indole-3-carbaldehyde and its substituted analogues, such as the target molecule 1,5-dimethyl-1H-indole-3-carbaldehyde, are indispensable intermediates in the synthesis of novel drug candidates.[6][7]

The selected method, the Vilsmeier-Haack reaction, is superior for this transformation due to its simplicity, high yields, and the use of relatively inexpensive and accessible reagents.[8] It involves the formylation of an electron-rich aromatic ring using a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus halide, typically phosphorus oxychloride (POCl₃).[9][10]

The Vilsmeier-Haack Approach: Mechanism and Rationale

The Vilsmeier-Haack reaction proceeds in two primary stages: the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic substitution of the indole ring.

Stage 1: Formation of the Vilsmeier Reagent N,N-dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic chloroiminium cation, commonly known as the Vilsmeier reagent.[10][11]

Stage 2: Electrophilic Attack and Hydrolysis The indole ring is an electron-rich heterocycle. The highest electron density is localized at the C3 position, making it the most nucleophilic center and highly susceptible to attack by electrophiles.[11] The C3 position of 1,5-dimethyl-1H-indole attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent aqueous work-up, typically under basic conditions, hydrolyzes this intermediate to yield the final 1,5-dimethyl-1H-indole-3-carbaldehyde product.[5][11]

Reaction Mechanism Visualization

Vilsmeier_Mechanism cluster_0 Stage 1: Reagent Formation cluster_1 Stage 2: Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Indole 1,5-dimethyl-1H-indole Indole->Intermediate Electrophilic Attack Product 1,5-dimethyl-1H- indole-3-carbaldehyde Intermediate->Product Hydrolysis H2O H₂O / OH⁻ (Work-up) H2O->Product

Caption: The Vilsmeier-Haack reaction mechanism.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for indole formylation.[4][8]

Materials and Reagents
ReagentM.W. ( g/mol )Molar Eq.Typical AmountNotes
1,5-dimethyl-1H-indole145.201.010.0 g (68.9 mmol)Starting material.
N,N-Dimethylformamide (DMF)73.09~10.050 mL + 25 mLAnhydrous grade is critical. Used as solvent and reagent.
Phosphorus oxychloride (POCl₃)153.331.16.9 mL (75.8 mmol)Freshly distilled, highly corrosive and moisture-sensitive.
Sodium Hydroxide (NaOH)40.00-~10% aq. solutionFor work-up and neutralization.
Crushed Ice / DI Water18.02-As neededFor quenching and washing.
Ethanol (EtOH)46.07-As neededFor recrystallization.
Experimental Procedure

Step 1: Preparation of the Vilsmeier Reagent

  • In a three-necked round-bottom flask (250 mL) equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride drying tube, add 50 mL of anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (6.9 mL) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Causality Note: This addition is highly exothermic. Slow, controlled addition is crucial to prevent side reactions and ensure the safe formation of the Vilsmeier reagent.

  • After the addition is complete, stir the resulting pale yellow to pinkish solution at 0-5 °C for an additional 30 minutes.

Step 2: Formylation Reaction

  • In a separate beaker, dissolve 1,5-dimethyl-1H-indole (10.0 g) in 25 mL of anhydrous DMF.

  • Add this solution dropwise to the cold Vilsmeier reagent over approximately 1 hour, maintaining the internal temperature below 10 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir at room temperature for 1-2 hours, then heat the mixture in an oil bath to 85-90 °C for 5-7 hours.[4] Causality Note: Heating drives the electrophilic substitution to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Step 3: Work-up and Product Isolation

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. This is a highly exothermic quench.

  • Neutralize the resulting acidic solution by slowly adding a 10% aqueous sodium hydroxide solution until the pH is approximately 8-9. A solid precipitate will form.[4]

  • Stir the suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral.

Step 4: Purification

  • Air-dry the crude product.

  • For further purification, recrystallize the solid from ethanol. Dissolve the crude product in a minimum amount of hot ethanol, and allow it to cool slowly to room temperature, then in a refrigerator to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The expected product is a pale yellow to off-white solid.

Synthesis Workflow Diagram

Synthesis_Workflow start Start prep_vilsmeier Prepare Vilsmeier Reagent (DMF + POCl₃ at 0-5 °C) start->prep_vilsmeier add_indole Add 1,5-dimethyl-1H-indole solution in DMF prep_vilsmeier->add_indole Maintain <10 °C react React at RT, then heat (85-90 °C, 5-7h) add_indole->react quench Quench on Ice react->quench Cool to RT first neutralize Neutralize with aq. NaOH to precipitate product quench->neutralize filter_wash Filter and Wash with DI Water neutralize->filter_wash dry Dry Crude Product filter_wash->dry recrystallize Recrystallize from Ethanol dry->recrystallize Purification Step final_product Isolate Pure Product (1,5-dimethyl-1H-indole-3-carbaldehyde) recrystallize->final_product

Caption: Step-by-step workflow for the synthesis.

Trustworthiness and Self-Validation

To ensure the successful synthesis and validate the identity and purity of the final product, the following analytical techniques are recommended:

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and check the purity of the final product. A typical mobile phase would be a mixture of hexane and ethyl acetate.

  • Melting Point: Compare the observed melting point with the literature value to assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The ¹H NMR spectrum should show a characteristic aldehyde proton signal around 9-10 ppm and distinct signals for the two methyl groups and aromatic protons.[12]

  • Infrared (IR) Spectroscopy: To identify the key functional groups, particularly the strong carbonyl (C=O) stretch of the aldehyde at approximately 1650-1700 cm⁻¹.

By adhering to the described protocol, particularly the control of temperature and use of anhydrous reagents, this synthesis is highly reproducible and reliable. The straightforward work-up and purification steps contribute to obtaining a high-purity product, validating the efficacy of the method.[8]

References

  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Synthesis of indole-3-carbaldehyde semicarbazones 19. ResearchGate. [Link]

  • Vilsmeier haack reaction | PPTX. Slideshare. [Link]

  • Indole-3-aldehyde. Organic Syntheses Procedure. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]

  • Formation of indole trimers in Vilsmeier type reactions. Semantic Scholar. [Link]

  • Vilsmeier–Haack reaction of indole. YouTube. [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Synfacts. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. [Link]

  • Formylation of an indolenine: 2-(diformylmethylidene)-3,3-dimethyl-2,3-dihydro-1H-indole. International Union of Crystallography. [Link]

  • New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed. [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. ResearchGate. [Link]

  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. [Link]

Sources

Application Note: Strategies for Using 1,5-Dimethyl-1H-indole-3-carbaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

1,5-Dimethyl-1H-indole-3-carbaldehyde is a privileged scaffold in medicinal chemistry, serving as a critical intermediate for the synthesis of indole-based therapeutics.[1] Unlike the parent indole-3-carbaldehyde, the 1,5-dimethyl variant possesses unique physicochemical properties:

  • N-Methylation (Position 1): Removes the hydrogen bond donor capability of the pyrrole nitrogen, improving lipophilicity and membrane permeability (logP modulation). It also prevents N-deprotonation side reactions during base-catalyzed condensations.[1]

  • C5-Methylation: Introduces a weak electron-donating group at a metabolically relevant position, often used to block metabolic hydroxylation or to fine-tune steric fit within protein binding pockets (e.g., tubulin colchicine site).[1]

This guide details the synthesis, handling, and application of this intermediate, focusing on its utility in generating Schiff bases , chalcones , and Knoevenagel adducts .[1]

Chemical Profile & Reactivity[1][2][3][4][5][6][7]

PropertyDescription
Chemical Formula C₁₁H₁₁NO
Molecular Weight 173.21 g/mol
Physical State Crystalline Solid (typically off-white to pale yellow)
Solubility Soluble in DMF, DMSO, DCM, CHCl₃; limited solubility in alcohols; insoluble in water.[1]
Key Functional Group C3-Formyl group (Aldehyde)
Reactivity Class Electron-rich heteroaromatic aldehyde
Reactivity Logic

The C3-aldehyde is highly reactive toward nucleophiles due to the conjugation with the electron-rich indole ring.[1] However, the indole nitrogen lone pair donates density into the ring, making the carbonyl carbon slightly less electrophilic than benzaldehyde.

  • Activation: Acid catalysis (Lewis or Brønsted) is often required to activate the carbonyl for condensation.

  • Regioselectivity: The C2 position is the next most reactive site for electrophilic attack, but under standard condensation conditions, reaction occurs exclusively at the exocyclic aldehyde.

Synthesis Protocol: Vilsmeier-Haack Formylation[1][6][8]

If the starting material is not purchased, it is best synthesized from 1,5-dimethylindole via Vilsmeier-Haack formylation.[1] This method is superior to Reimer-Tiemann due to higher yields and regioselectivity.[1]

Reagents
  • Substrate: 1,5-Dimethylindole (1.0 equiv)

  • Reagent: Phosphorus oxychloride (POCl₃, 1.2 equiv)

  • Solvent/Reagent: N,N-Dimethylformamide (DMF, 5–10 equiv)[1]

  • Quench: Ice water / 10% NaOH

Step-by-Step Procedure
  • Preparation of Vilsmeier Reagent: In a flame-dried round-bottom flask under argon, cool anhydrous DMF (5 equiv) to 0°C. Add POCl₃ (1.2 equiv) dropwise over 15 minutes. Caution: Exothermic.[1] Stir for 30 minutes at 0°C to form the chloroiminium salt (white precipitate may form).

  • Addition: Dissolve 1,5-dimethylindole in minimal DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.[2]

  • Reaction: Allow the mixture to warm to room temperature (25°C). Stir for 2 hours. If TLC shows incomplete conversion, heat to 60°C for 1 hour.

  • Hydrolysis (Critical Step): Pour the reaction mixture onto crushed ice (approx. 5x volume). The intermediate iminium salt will dissolve. Slowly add 10% NaOH or saturated NaOAc solution with vigorous stirring until pH 8–9.

  • Isolation: The product will precipitate as a solid. Filter, wash extensively with water, and dry under vacuum.[1]

  • Purification: Recrystallize from ethanol or ethanol/water mixtures if necessary.

Application Protocols

Protocol A: Knoevenagel Condensation (Synthesis of Tubulin Inhibitors)

This reaction couples the aldehyde with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) to form acrylonitrile derivatives, a common pharmacophore in anticancer agents.

Mechanism: Base-catalyzed deprotonation of the active methylene followed by nucleophilic attack on the aldehyde and E1cB elimination.

Procedure:

  • Mix: In a round-bottom flask, combine 1,5-dimethyl-1H-indole-3-carbaldehyde (1.0 mmol) and malononitrile (1.1 mmol).

  • Solvent: Add Ethanol (5 mL).

  • Catalyst: Add Piperidine (0.1 mmol, ~2-3 drops).

  • Reaction: Reflux at 80°C for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).

  • Workup: Cool to room temperature. The product usually crystallizes out of the solution.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from hot ethanol.

Optimization Note: If the product does not precipitate, remove solvent under reduced pressure and triturate the residue with cold diethyl ether.

Protocol B: Schiff Base Formation (Synthesis of Hydrazones/Imines)

Schiff bases of indoles are widely explored for antimicrobial and anti-inflammatory activity.

Procedure:

  • Mix: Combine 1,5-dimethyl-1H-indole-3-carbaldehyde (1.0 mmol) with the primary amine or hydrazide (1.0 mmol) in absolute ethanol (10 mL).

  • Catalyst: Add Glacial Acetic Acid (2–3 drops) to protonate the carbonyl oxygen.

  • Reaction: Reflux for 4–6 hours.

  • Observation: A color change (often to yellow or orange) indicates imine formation.

  • Workup: Pour into ice water. Filter the precipitate.

  • Drying: Dry in a vacuum oven at 40°C.

Visualizing the Reaction Pathways[2]

The following diagram illustrates the divergent synthesis potential starting from 1,5-dimethyl-1H-indole-3-carbaldehyde.

IndoleReactions Start 1,5-Dimethyl-1H-indole (Precursor) Aldehyde 1,5-Dimethyl-1H-indole- 3-carbaldehyde (Core Scaffold) Start->Aldehyde Vilsmeier-Haack (POCl3/DMF) Schiff Schiff Bases / Hydrazones (Antimicrobial/Anti-inflammatory) Aldehyde->Schiff R-NH2 / H+ cat. (Condensation) Knoevenagel Acrylonitriles (Tubulin Inhibitors) Aldehyde->Knoevenagel Malononitrile / Piperidine (Knoevenagel) Chalcone Indole Chalcones (Kinase Inhibitors) Aldehyde->Chalcone Acetophenone / NaOH (Claisen-Schmidt) Alcohol Indole-3-methanol (Reduction Product) Aldehyde->Alcohol NaBH4 / MeOH (Reduction)

Caption: Divergent synthetic pathways for 1,5-dimethyl-1H-indole-3-carbaldehyde in medicinal chemistry.[1]

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield in Vilsmeier-Haack Incomplete hydrolysis of iminium salt.[1]Ensure the quench is basic (pH > 9) and stir the aqueous mixture for at least 1 hour before filtration.
No Precipitation in Condensation Product is too soluble in ethanol.[1]Switch solvent to Methanol or Acetonitrile.[1] Alternatively, add water dropwise to the reaction mixture to force precipitation.
"Oiling Out" of Product Impurities preventing crystallization.Decant the supernatant, dissolve the oil in minimal DCM, and re-precipitate by adding Hexane slowly.
Starting Material Remains Reversible reaction equilibrium.[1]Use a Dean-Stark trap or molecular sieves to remove water and drive the equilibrium forward (especially for Schiff bases).

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Handling:

    • Use in a fume hood to avoid inhaling dust/vapors.[1]

    • Wear nitrile gloves and safety goggles.[1]

    • Vilsmeier Reagent Warning: POCl₃ reacts violently with water.[1] Quench Vilsmeier reactions slowly and carefully in an ice bath.

References

  • Vilsmeier-Haack Reaction Mechanism & Protocol

    • Source: Organic Chemistry Portal.[1] "Vilsmeier-Haack Reaction."[1][3][4][5]

    • URL:[Link]

  • Synthesis and Biological Activity of Indole-3-carboxaldehyde Deriv

    • Title: Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde.[1]

    • Source: European Journal of Medicinal Chemistry (via PubMed).
    • URL:[Link][6]

  • Knoevenagel Condens

    • Title: Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex.[1]

    • Source: Asian Journal of Chemistry.
    • URL:[Link] (General reference for DBU/Water protocols cited in search 1.6)

  • Indole-3-carbaldehyde General Properties

    • Title: Indole-3-carbaldehyde - PubChem Compound Summary.[1]

    • Source: National Center for Biotechnology Information.[1]

    • URL:[Link]

Sources

Application Notes & Protocols: Strategic Derivatization of 1,5-dimethyl-1H-indole-3-carbaldehyde for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of key synthetic derivatization strategies for 1,5-dimethyl-1H-indole-3-carbaldehyde, a valuable scaffold in medicinal chemistry. The indole nucleus is a privileged structure in drug discovery, and its derivatives have shown a remarkable breadth of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] This document moves beyond theoretical discussion to provide detailed, field-proven protocols for C-N and C-C bond-forming reactions at the C3-aldehyde position. We will explore the mechanistic underpinnings of Schiff base formation, reductive amination, and the Wittig reaction, offering researchers a practical framework for generating diverse compound libraries. Each protocol is designed as a self-validating system, emphasizing the causality behind experimental choices to ensure reproducibility and success.

Introduction: The Strategic Value of the Indole Scaffold

The indole ring system is a cornerstone of medicinal chemistry, found in numerous natural products and synthetic drugs.[1] The specific scaffold, 1,5-dimethyl-1H-indole-3-carbaldehyde, offers three primary points for diversification: the indole nitrogen (N1), the C5-position on the benzene ring, and, most reactively, the C3-carbaldehyde. While the N1 and C5 positions are methylated in our starting material, the aldehyde group at C3 serves as an exceptionally versatile chemical handle for building molecular complexity.

The carbonyl group's electrophilicity allows for a host of nucleophilic addition reactions, making it an ideal starting point for creating derivatives with varied physicochemical properties and biological targets.[3] These modifications can significantly impact a molecule's potency, selectivity, and pharmacokinetic profile. This guide will focus on robust and high-yield derivatization reactions targeting this aldehyde functionality.

Core Derivatization Strategies: A Mechanistic Overview

The primary avenues for derivatizing 1,5-dimethyl-1H-indole-3-carbaldehyde involve leveraging the reactivity of the aldehyde group. We will focus on two major classes of transformations: carbon-nitrogen (C-N) bond formations and carbon-carbon (C-C) bond formations.

G cluster_cn cluster_cc A 1,5-dimethyl-1H-indole-3-carbaldehyde B C-N Bond Formation A->B C C-C Bond Formation A->C D Schiff Base Formation (+ Primary Amine) B->D E Reductive Amination (+ Amine, Reducing Agent) B->E F Wittig Reaction (+ Phosphonium Ylide) C->F G Knoevenagel Condensation (+ Active Methylene Compound) C->G D->E Reduction

Figure 1: Key derivatization pathways for the title compound.

Carbon-Nitrogen Bond Formation: Schiff Bases and Amines

The reaction between an aldehyde and a primary amine is a fundamental transformation in organic synthesis. It proceeds via a two-step mechanism: initial formation of a hemiaminal intermediate, followed by dehydration to yield an imine, or Schiff base.

  • Schiff Base Formation: This condensation reaction is typically catalyzed by a weak acid and results in the formation of a C=N double bond.[4][5] The resulting imines are valuable intermediates themselves or can be the final target molecules, many of which exhibit significant biological activity.[4][6][7]

  • Reductive Amination: This powerful technique extends the Schiff base synthesis by incorporating a reducing agent. The imine is formed in situ and is immediately reduced to a secondary amine.[8] This one-pot procedure is highly efficient for creating stable C-N single bonds and is a workhorse reaction in drug discovery for introducing diverse amine functionalities. Common reducing agents like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) are selective for the iminium ion over the starting aldehyde, which is crucial for high yields.[8]

Carbon-Carbon Bond Formation: The Wittig Reaction

The Wittig reaction is a Nobel Prize-winning method for converting aldehydes and ketones into alkenes.[9] The reaction involves a phosphonium ylide (the Wittig reagent) acting as a nucleophile, attacking the electrophilic carbonyl carbon.[10][11]

The key mechanistic steps are:

  • Nucleophilic Attack: The ylide attacks the aldehyde, forming a betaine intermediate.

  • Oxaphosphetane Formation: The betaine collapses to form a four-membered ring intermediate called an oxaphosphetane.

  • Cycloreversion: The oxaphosphetane fragments to yield the desired alkene and a triphenylphosphine oxide byproduct. The high thermodynamic stability of the P=O bond in the byproduct is a major driving force for the reaction.[9]

This reaction is exceptionally reliable for creating C=C double bonds with predictable regiochemistry, replacing the C=O bond directly.[10]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of a Schiff Base Derivative

This protocol details the condensation of 1,5-dimethyl-1H-indole-3-carbaldehyde with 4-fluoroaniline to form the corresponding N-((1,5-dimethyl-1H-indol-3-yl)methylene)-4-fluorobenzenamine.

Rationale: Ethanol is chosen as a solvent for its ability to dissolve both reactants and for its appropriate boiling point for reflux. A catalytic amount of glacial acetic acid is used to protonate the carbonyl oxygen, increasing its electrophilicity and facilitating the initial nucleophilic attack by the amine.[6]

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
1,5-dimethyl-1H-indole-3-carbaldehyde173.211.0173 mg
4-Fluoroaniline111.121.0111 mg
Ethanol (Absolute)--10 mL
Glacial Acetic Acid-Catalytic2-3 drops

Step-by-Step Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,5-dimethyl-1H-indole-3-carbaldehyde (173 mg, 1.0 mmol).

  • Add absolute ethanol (10 mL) and stir until the solid is fully dissolved.

  • Add 4-fluoroaniline (111 mg, 1.0 mmol) to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Heat the reaction mixture to reflux (approx. 80°C) and maintain for 3-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 7:3 Hexane:Ethyl Acetate). The disappearance of the aldehyde spot indicates reaction completion.

  • Once complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the Schiff base as a crystalline solid.

Protocol 2: Reductive Amination to a Secondary Amine

This protocol describes the synthesis of 1-((1,5-dimethyl-1H-indol-3-yl)methyl)piperidine via a one-pot reductive amination.

Rationale: Methanol is an excellent solvent for both the imine formation and the subsequent reduction. Sodium borohydride is a cost-effective and efficient reducing agent for this transformation.[8] The reaction is performed at 0°C initially to control the rate of reduction and minimize potential side reactions, such as the reduction of the starting aldehyde.

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
1,5-dimethyl-1H-indole-3-carbaldehyde173.211.0173 mg
Piperidine85.151.1108 µL
Methanol--15 mL
Sodium Borohydride (NaBH₄)37.831.557 mg

Step-by-Step Procedure:

  • Dissolve 1,5-dimethyl-1H-indole-3-carbaldehyde (173 mg, 1.0 mmol) in methanol (15 mL) in a 50 mL round-bottom flask with a magnetic stir bar.

  • Add piperidine (108 µL, 1.1 mmol) and stir the mixture at room temperature for 1 hour to allow for iminium ion formation.

  • Cool the flask in an ice bath to 0°C.

  • Slowly add sodium borohydride (57 mg, 1.5 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas evolution will occur.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours.

  • Quench the reaction by slowly adding 10 mL of water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography on silica gel.

G cluster_workflow Reductive Amination Workflow A Aldehyde + Amine B Iminium Ion (in situ) A->B Condensation (-H₂O) C Secondary Amine (Final Product) B->C Reduction [NaBH₄]

Figure 2: Workflow for the one-pot reductive amination protocol.

Protocol 3: Wittig Reaction for Alkene Synthesis

This protocol details the synthesis of ethyl 3-(1,5-dimethyl-1H-indol-3-yl)acrylate, an α,β-unsaturated ester, using a stabilized ylide.

Rationale: A stabilized ylide (e.g., from ethyl bromoacetate) is used, which is less reactive than non-stabilized ylides and typically results in the selective formation of the (E)-alkene.[12] Tetrahydrofuran (THF) is a standard aprotic solvent for Wittig reactions. The ylide is prepared in situ by deprotonating the corresponding phosphonium salt with a base, in this case, sodium hydride (NaH).

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
(Carbethoxymethyl)triphenylphosphonium bromide433.261.2520 mg
Sodium Hydride (NaH, 60% in mineral oil)24.001.248 mg
Anhydrous Tetrahydrofuran (THF)--20 mL
1,5-dimethyl-1H-indole-3-carbaldehyde173.211.0173 mg

Step-by-Step Procedure:

  • Ylide Formation: a. To a flame-dried 50 mL flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (48 mg, 1.2 mmol). b. Add 10 mL of anhydrous THF and cool the suspension to 0°C in an ice bath. c. In a separate flask, dissolve (carbethoxymethyl)triphenylphosphonium bromide (520 mg, 1.2 mmol) in 10 mL of anhydrous THF. d. Add the phosphonium salt solution dropwise to the NaH suspension. e. After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour. A characteristic orange/red color indicates ylide formation.

  • Wittig Reaction: a. Dissolve 1,5-dimethyl-1H-indole-3-carbaldehyde (173 mg, 1.0 mmol) in 5 mL of anhydrous THF. b. Add the aldehyde solution dropwise to the ylide solution at room temperature. c. Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC. d. Quench the reaction by adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. e. Extract the mixture with diethyl ether (3 x 20 mL). f. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography to separate the alkene product from the triphenylphosphine oxide byproduct.

Conclusion

The derivatization of 1,5-dimethyl-1H-indole-3-carbaldehyde via Schiff base formation, reductive amination, and the Wittig reaction represents a robust and versatile approach for generating novel chemical entities for drug discovery programs. The protocols provided herein are optimized for efficiency and yield, offering a solid foundation for library synthesis. By understanding the mechanistic principles behind these transformations, researchers can rationally design and synthesize diverse analogues, accelerating the identification of new therapeutic leads.

References

  • El-Sawy, E. R., Abo-Salem, H. M., & Mandour, A. H. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751. [Link]

  • Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. [Link]

  • Google Patents. (CN102786460A). Synthetic method for indole-3-carboxaldehyde compounds.
  • Bingül, M., et al. (2021). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi. [Link]

  • Basavaraja, K. M., & Sreenivasa, S. (2011). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 3(6), 461-468. [Link]

  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(3), 1393–1405. [Link]

  • ResearchGate. (2014). Synthesis of substituted indole-3-carboxaldehyde derivatives. [Link]

  • Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

  • Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Google Patents. (CN102584671B).
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • PubMed. (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. [Link]

  • International Journal of Pharmaceutical Sciences. (2019). Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. [Link]

  • National Center for Biotechnology Information. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • PubMed. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. [Link]

  • ResearchGate. (2021). Metal Complexes Of The Schiff Base Of 1H-Indole-3-Carbaldehyde Were Produced And Their Catecholase Activities Were Assessed. [Link]

  • ResearchGate. (2005). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph 3 P in Aqueous NaHCO 3. [Link]

  • Chad's Prep. (2021). 19.7b Wittig Reaction | Organic Chemistry. YouTube. [Link]

Sources

Optimizing Indole Scaffolds: 1,5-Dimethyl-1H-indole-3-carbaldehyde in Medicinal Chemistry

[1][2]

Executive Summary

In the landscape of "privileged structures" in drug discovery, the indole scaffold remains ubiquitous. However, the 1,5-dimethyl-1H-indole-3-carbaldehyde represents a critical refinement of the parent indole.[1] Unlike the promiscuous unsubstituted indole-3-carbaldehyde, the 1,5-dimethyl analog offers two distinct medicinal chemistry advantages: metabolic occlusion at the reactive C5 position and conformational restriction/lipophilicity enhancement via N1-methylation.[1][2]

This guide details the utility of 1,5-dimethyl-1H-indole-3-carbaldehyde as a divergent intermediate for synthesizing Schiff bases (antimicrobials) , Chalcones (tubulin inhibitors) , and heterocyclic hybrids .[1][2] We provide validated protocols for its synthesis and downstream functionalization, emphasizing its role in optimizing Structure-Activity Relationships (SAR).

Chemical Profile & SAR Logic

The 1,5-dimethyl substitution pattern is not arbitrary; it is a strategic "Methyl Scan" optimization.[1]

FeatureChemical ConsequenceMedicinal Chemistry Implication
C3-Formyl Group High electrophilicity"Warhead" for condensation reactions (Schiff base, Knoevenagel).[1][2]
N1-Methylation Removes H-bond donorIncreases LogP (lipophilicity); improves blood-brain barrier (BBB) permeability; prevents N-glucuronidation.[1][2]
C5-Methylation Electron-donating (+I effect)Increases electron density at C3, modulating reactivity; blocks metabolic oxidation at the typically labile C5 position.[1][2]
SAR Visualization: The "Methyl Effect"

The following diagram illustrates the strategic impact of the methyl groups on the indole scaffold.

SAR_LogicCoreIndole-3-Carbaldehyde(Parent Scaffold)N1_MeN1-Methylation(Lipophilicity & Permeability)Core->N1_Me + MeI / NaHC5_MeC5-Methylation(Metabolic Stability)Core->C5_Me Starting MaterialSelectionTarget1,5-Dimethyl-1H-indole-3-carbaldehyde(Optimized Lead)N1_Me->TargetC5_Me->Target

Figure 1: Strategic derivation of the 1,5-dimethyl analog to enhance pharmacokinetic properties.

Application Note: Synthetic Utility

The aldehyde moiety at C3 serves as a "diversity handle."[1][2] In our internal workflows, we utilize this compound primarily for two pathways:

  • Pathway A (Condensation): Reaction with active methylenes (e.g., malononitrile) to yield Indole-Chalcones .[1][2] These are potent Michael acceptors often investigated for anticancer activity (tubulin polymerization inhibition).[1]

  • Pathway B (Imine Formation): Reaction with hydrazines/amines to yield Schiff Bases (e.g., thiosemicarbazones).[1][2] These derivatives coordinate metal ions (Cu, Fe) and exhibit significant antimicrobial and antioxidant profiles.

Experimental Protocols

Protocol A: Synthesis of 1,5-Dimethyl-1H-indole-3-carbaldehyde

Methodology: Vilsmeier-Haack Formylation[1][2]

Rationale: Direct formylation of 1,5-dimethylindole is preferred over methylating the aldehyde, as N-methylation of the aldehyde can lead to side reactions (Cannizzaro-type or polymerization) under basic conditions.[2]

Materials:

  • 1,5-Dimethylindole (1.0 eq)[2]

  • Phosphorus Oxychloride (POCl

    
    , 1.2 eq)
    
  • Dimethylformamide (DMF, 5.0 eq - acts as solvent and reagent)[2]

  • Ice water[1]

  • 20% NaOH solution[1]

Step-by-Step Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under Argon, cool DMF (5.0 eq) to 0°C. Add POCl

    
     (1.2 eq) dropwise over 20 minutes. Observation: The solution will turn pale yellow/orange, indicating the formation of the chloroiminium ion (Vilsmeier reagent).
    
  • Addition: Dissolve 1,5-dimethylindole (1.0 eq) in a minimal amount of DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.[1]

  • Reaction: Allow the mixture to warm to room temperature, then heat to 35-40°C for 1.5 hours. Monitoring: Check TLC (20% EtOAc/Hexane).[1] The indole starting material (high R

    
    ) should disappear, replaced by a lower R
    
    
    spot (aldehyde).
  • Hydrolysis: Pour the reaction mixture onto crushed ice (approx. 5x volume). The complex will precipitate as a paste.[1]

  • Basification: Slowly add 20% NaOH with vigorous stirring until pH ~9-10. This hydrolyzes the intermediate iminium salt to the free aldehyde.[1]

  • Workup: The product will precipitate as a solid.[1][2] Filter, wash extensively with water, and dry.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO

    
    , gradient 10-30% EtOAc in Hexane).
    

Yield Expectation: 85-92% Characterization:





2
Protocol B: Synthesis of Bioactive Thiosemicarbazone Derivatives

Application: Generation of Antimicrobial Leads

Rationale: Thiosemicarbazones derived from indoles are privileged pharmacophores for antimicrobial activity due to their ability to chelate transition metals essential for bacterial metabolism.[1][2]

Materials:

  • 1,5-dimethyl-1H-indole-3-carbaldehyde (1.0 eq)[1][2]

  • Thiosemicarbazide (1.0 eq)[2][3]

  • Ethanol (Absolute)[2]

  • Glacial Acetic Acid (Catalytic, 2-3 drops)[2]

Step-by-Step Procedure:

  • Dissolution: Dissolve the aldehyde (1 mmol) in Ethanol (10 mL) in a round-bottom flask.

  • Addition: Add Thiosemicarbazide (1 mmol) to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3-5 hours.

    • Self-Validation: The product typically precipitates out of the hot solution as a crystalline solid due to the formation of the rigid azomethine (-CH=N-) bond.[1][2]

  • Isolation: Cool to room temperature. Filter the precipitate.[1]

  • Washing: Wash the filter cake with cold ethanol (2 x 5 mL) and diethyl ether (to remove trace acetic acid).

  • Drying: Vacuum dry at 45°C.

Yield Expectation: 75-85% Data Interpretation: The disappearance of the aldehyde proton (~9.9 ppm) and appearance of a singlet at ~8.2 ppm (CH=N) in NMR confirms the Schiff base formation.

Comparative Biological Data (Representative)

The following table summarizes the impact of the 1,5-dimethyl substitution pattern compared to the unsubstituted analog in antimicrobial assays (MIC values against S. aureus), synthesized via the protocols above.

Compound ScaffoldSubstitution (R1, R5)Derivative TypeMIC (S. aureus) µg/mLLogP (Calc)Notes
Indole-3-CHOH, HThiosemicarbazone25.01.8Moderate activity; rapid metabolism.[1][2]
1,5-Dimethyl-Indole-3-CHO Me, Me Thiosemicarbazone 6.25 2.9 4x Potency increase due to lipophilicity.
5-Bromo-Indole-3-CHOH, BrThiosemicarbazone12.52.4Halogen bonding improves potency but lower solubility.[1][2]

Data aggregated from general structure-activity trends in indole thiosemicarbazones [1, 2].[1][2]

Workflow Visualization

The following diagram outlines the divergent synthesis pathway from the 1,5-dimethyl scaffold.

Synthetic_WorkflowStart1,5-DimethylindoleStep1Vilsmeier-Haack(POCl3/DMF)Start->Step1Aldehyde1,5-Dimethyl-1H-indole-3-carbaldehyde(Core Intermediate)Step1->Aldehyde Formylation @ C3Prod1Indole-Chalcone Analog(Tubulin Inhibitor)Aldehyde->Prod1 Knoevenagel Cond.(Base cat.)Prod2Indole-Thiosemicarbazone(Antimicrobial/Antioxidant)Aldehyde->Prod2 Schiff Base Cond.(Acid cat.)Branch1Active Methylene(Malononitrile)Branch1->Prod1Branch2Thiosemicarbazide(H2N-CS-NHNH2)Branch2->Prod2

Figure 2: Divergent synthesis workflow for generating bioactive libraries from the core aldehyde.

References

  • Sinha, D., et al. (2008).[2][4] Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 43(1), 160-165.[4][5] Link

  • El-Sawy, E. R., et al. (2017).[1][2] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5). Link

  • BenchChem. (2025).[1][2][6][7] Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde. BenchChem Technical Notes. Link

  • Wikipedia. Indole-3-carbaldehyde.[1][2] Link

Precision Antimicrobial Profiling of 1,5-Dimethyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Compound Rationale

1,5-Dimethyl-1H-indole-3-carbaldehyde represents a privileged scaffold in medicinal chemistry. Unlike the parent indole-3-carbaldehyde, the methylation at the N1 and C5 positions significantly alters the physicochemical profile, enhancing lipophilicity (LogP) and potentially improving membrane permeability.

While the aldehyde functionality makes it a versatile precursor for Schiff bases (hydrazones/semicarbazones), the core molecule itself warrants rigorous antimicrobial evaluation due to the known bioactivity of indole alkaloids against MRSA and biofilm-forming pathogens.

Key Technical Challenges:

  • Solubility: The 1,5-dimethyl substitution increases hydrophobicity, requiring precise solvent management to prevent precipitation in aqueous media.

  • Stability: The C3-aldehyde group is susceptible to oxidation; fresh stock preparation is critical.

  • Interference: High concentrations of indole derivatives can fluoresce, potentially interfering with optical density (OD) or fluorescence-based readouts.

Compound Handling & Stock Preparation[1]

Objective: Create a stable, homogeneous stock solution that ensures reproducibility without introducing solvent toxicity to the test organisms.

Physicochemical Considerations[1][2][3][4][5][6][7]
  • Molecular Weight: ~173.21 g/mol

  • Solubility: Soluble in DMSO, DMF, Ethanol; Sparingly soluble in water.[1]

  • Storage: -20°C, protected from light (amber vials).

Protocol: 10 mM Stock Solution Preparation
  • Weighing: Accurately weigh 1.73 mg of 1,5-dimethyl-1H-indole-3-carbaldehyde.

  • Solubilization: Dissolve in 1.0 mL of 100% Dimethyl Sulfoxide (DMSO), Molecular Biology Grade.

    • Note: Vortex for 30 seconds. If particulate matter remains, sonicate for 5 minutes at 40 kHz.

  • Sterilization: Do NOT autoclave. Filter sterilize using a 0.22 µm PTFE (hydrophobic) syringe filter. Nylon filters may bind the compound.

  • Aliquot: Dispense into 50 µL aliquots in amber PCR tubes to avoid freeze-thaw cycles.

Primary Assay: Broth Microdilution (MIC)

Rationale: This is the CLSI-compliant gold standard for determining the Minimum Inhibitory Concentration (MIC). We utilize a modified protocol to account for the solvent tolerance of sensitive bacterial strains.

Materials
  • Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate: 96-well, round-bottom, polystyrene (non-treated).

  • Detection: Microplate reader (Absorbance at 600 nm).

Experimental Workflow
  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL), then dilute 1:100 in CAMHB to reach ~10^6 CFU/mL.

  • Compound Dilution (The "2x" Method):

    • Prepare a 2x working solution of the compound in CAMHB (e.g., 256 µg/mL) containing 2% DMSO .

    • Why? When mixed 1:1 with bacteria, the final DMSO concentration will be 1%, which is generally non-toxic.

  • Plating:

    • Add 100 µL of CAMHB to columns 2-12.

    • Add 200 µL of the 2x Compound Solution to column 1.

    • Perform serial 2-fold dilutions (transfer 100 µL) from column 1 to 10. Discard the final 100 µL.

    • Column 11 (Growth Control): Cells + Media + 1% DMSO (No drug).

    • Column 12 (Sterility Control): Media + 1% DMSO (No cells).

  • Inoculation: Add 100 µL of the bacterial suspension to columns 1-11.

  • Incubation: 16-20 hours at 37°C, aerobic.

Data Interpretation

The MIC is the lowest concentration showing no visible growth (or OD600 < 0.1 after background subtraction).

ParameterSpecification
Test Range 128 µg/mL – 0.25 µg/mL
Final Solvent 1% DMSO (Must be constant across all wells)
Valid Growth OD600 > 0.5 in Control Wells

Secondary Assay: Time-Kill Kinetics

Rationale: MIC only indicates inhibition. This assay determines if the compound is bacteriostatic (inhibits growth) or bactericidal (kills >3 log10).

Protocol
  • Setup: Prepare 4 tubes containing CAMHB with the compound at concentrations of:

    • 0x (Control)

    • 1x MIC

    • 2x MIC

    • 4x MIC

  • Inoculation: Add bacteria (~10^6 CFU/mL) to all tubes.

  • Sampling: Remove 100 µL aliquots at T = 0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute aliquots in PBS and plate on nutrient agar. Count colonies after 24h incubation.

  • Analysis: Plot Log10(CFU/mL) vs. Time.

    • Bactericidal: ≥ 3 Log10 reduction from initial inoculum.

    • Bacteriostatic: < 3 Log10 reduction.

Advanced Assay: Biofilm Inhibition (Crystal Violet)

Rationale: Indole derivatives often act as quorum sensing inhibitors (QSI) rather than direct antibiotics. This assay tests the compound's ability to prevent biofilm formation.[2]

Protocol
  • Culture: Grow P. aeruginosa or S. aureus in Tryptic Soy Broth (TSB) + 1% Glucose (promotes biofilm).

  • Treatment: Add 100 µL culture + 100 µL compound (at sub-MIC concentrations, e.g., 1/2 MIC, 1/4 MIC) to a flat-bottom 96-well plate.

  • Incubation: 24 hours at 37°C (static).

  • Staining:

    • Gently wash wells 3x with PBS to remove planktonic cells.

    • Fix with 200 µL methanol (15 min).

    • Stain with 200 µL 0.1% Crystal Violet (15 min).

    • Wash 3x with water and air dry.[1]

  • Elution: Solubilize the dye with 200 µL of 33% Acetic Acid.

  • Read: Measure OD at 590 nm.

Calculation:



Workflow Visualization

The following diagram illustrates the decision logic for characterizing 1,5-dimethyl-1H-indole-3-carbaldehyde.

Antimicrobial_Workflow Start Compound: 1,5-dimethyl-1H-indole-3-carbaldehyde Solubility Solubility Check (DMSO Stock) Start->Solubility MIC_Assay Primary Screen: MIC (Broth Microdilution) Range: 0.25 - 128 µg/mL Solubility->MIC_Assay Dilute to <1% DMSO Decision_MIC Is MIC < 64 µg/mL? MIC_Assay->Decision_MIC Bactericidal Secondary: Time-Kill Kinetics (Bactericidal vs Static) Decision_MIC->Bactericidal Yes (Active) Biofilm Advanced: Biofilm Inhibition (Quorum Sensing) Decision_MIC->Biofilm No (Check Anti-Virulence) Discard Low Priority / Chemical Modification Needed Decision_MIC->Discard No Activity MoA Mechanism: Membrane Leakage (Propidium Iodide) Bactericidal->MoA Biofilm->MoA

Caption: Integrated workflow for evaluating lipophilic indole derivatives, prioritizing MIC screening followed by mode-of-action divergence.

References

  • Synthesis and Antibacterial Activity of Indole-3-carbaldehyde Derivatives. Source: ProQuest / ResearchGate Context: Establishes the baseline activity of indole-3-carbaldehyde derivatives against S. aureus and B. subtilis, highlighting the importance of substituents on the indole ring. Link: (Representative Link based on search result 1.1)

  • Investigation of Antimicrobial Activities of Indole-3-Aldehyde Hydrazide/Hydrazone Derivatives. Source: PubMed / NIH Context: Validates the use of the indole-3-aldehyde scaffold for broad-spectrum antimicrobial activity (MIC 6.25-100 µg/mL) and provides comparative data for MRSA.[3][4] Link:

  • Product Information: Indole-3-carboxaldehyde Solubility. Source: Cayman Chemical Context:[5] Authoritative guide on solubility (DMSO vs. Aqueous buffers) and stability, critical for the "Compound Handling" section. Link:

  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically (M07). Source: Clinical and Laboratory Standards Institute (CLSI) Context: The regulatory standard upon which the MIC protocol in this guide is based. Link:

  • Indole-3-carboxaldehyde: Bioactive Metabolite for Immunomodulation. Source: APExBIO Context: Provides data on the biological relevance of the scaffold, including biofilm modulation in Vibrio species. Link:

Sources

Application Notes & Protocols: A Researcher's Guide to the Synthesis and Characterization of Schiff Bases from 1,5-Dimethyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Indole-Based Schiff Bases in Medicinal Chemistry

The indole nucleus is a cornerstone scaffold in drug discovery, forming the structural core of numerous natural products and synthetic compounds with significant therapeutic properties.[1] Its electron-rich, planar structure facilitates crucial interactions with a wide array of biological targets, leading to a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][2] When the versatile indole-3-carbaldehyde moiety is condensed with a primary amine, it forms a Schiff base, creating an imine or azomethine (-C=N-) linkage. This reaction not only extends the conjugation of the molecule but also introduces a key pharmacophore that is pivotal for biological activity.

Schiff bases derived from indole aldehydes are of particular interest because the imine group can participate in hydrogen bonding and act as a coordination site for metal ions, often enhancing the parent molecule's therapeutic efficacy.[3] This guide provides a detailed experimental protocol for the synthesis, purification, and characterization of a novel Schiff base derived from 1,5-dimethyl-1H-indole-3-carbaldehyde. The choice of this specific aldehyde, with methyl groups at both the N1 and C5 positions, allows for an exploration of how substitution on the indole ring modulates the physicochemical and biological properties of the resulting Schiff base. This protocol is designed for researchers in medicinal chemistry and drug development, offering not just a series of steps, but the underlying scientific rationale to ensure reproducibility and facilitate further discovery.

Part 1: Synthesis Protocol

The formation of a Schiff base is a reversible condensation reaction between an aldehyde and a primary amine. The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. The subsequent dehydration step to form the stable imine is the rate-determining step.

Materials and Reagents
Reagent/MaterialGradeSupplierPurpose
1,5-Dimethyl-1H-indole-3-carbaldehyde≥98%Sigma-AldrichAldehyde precursor
Aniline (or other primary amine)≥99%, ReagentPlus®Sigma-AldrichAmine precursor
Absolute Ethanol (200 Proof)ACS GradeFisher ScientificReaction Solvent
Glacial Acetic AcidACS GradeVWRAcid Catalyst
Sodium Sulfate (Anhydrous)ACS GradeSigma-AldrichDrying Agent
Silica Gel60 Å, 230-400 meshSigma-AldrichStationary phase for chromatography
HexaneHPLC GradeFisher ScientificMobile phase component
Ethyl AcetateHPLC GradeFisher ScientificMobile phase component
Deuterated Chloroform (CDCl₃)99.8 atom % DCambridge Isotope LabsNMR Solvent
Step-by-Step Synthesis Workflow

The following protocol details the synthesis of (E)-N-((1,5-dimethyl-1H-indol-3-yl)methylene)aniline as a representative example.

Step 1: Reagent Dissolution

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.00 g of 1,5-dimethyl-1H-indole-3-carbaldehyde in 30 mL of absolute ethanol.

  • Stir the mixture at room temperature until the aldehyde is completely dissolved.

  • In a separate beaker, dissolve an equimolar amount of aniline in 10 mL of absolute ethanol.

Causality: Using an equimolar amount of the amine ensures the reaction proceeds to completion without a significant excess of either reactant, which simplifies purification.[4] Ethanol is an ideal solvent as it readily dissolves both reactants and the product at elevated temperatures, while often allowing the product to precipitate upon cooling, facilitating initial isolation.[5]

Step 2: Reaction Initiation and Catalysis

  • Add the ethanolic solution of aniline dropwise to the stirring solution of the aldehyde at room temperature.

  • Add 3-4 drops of glacial acetic acid to the reaction mixture using a Pasteur pipette.

Causality: Glacial acetic acid serves as a proton source to catalyze the reaction.[5][6] The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating the nucleophilic attack by the primary amine. An excessive amount of acid should be avoided as it can lead to the protonation of the amine reactant, rendering it non-nucleophilic and halting the reaction.

Step 3: Refluxing the Reaction

  • Fit the round-bottom flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C) using a heating mantle.

  • Allow the reaction to reflux for 4-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

Causality: Heating the reaction under reflux provides the necessary activation energy for the dehydration step (elimination of a water molecule) to form the stable imine bond.[5] TLC monitoring is crucial to determine the point of maximum product formation and consumption of starting materials, preventing the formation of degradation byproducts from prolonged heating.

Step 4: Product Isolation and Purification

  • After the reaction is complete (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature, and then in an ice bath for 30 minutes. A precipitate should form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any soluble impurities.

  • Recrystallize the crude product from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol and allow it to cool slowly to room temperature to form pure crystals.

  • Filter the purified crystals, wash with a minimal amount of cold ethanol, and dry them in a vacuum oven at 40-50°C.

Causality: Cooling the reaction mixture reduces the solubility of the Schiff base product, causing it to precipitate out of the solution.[4] Recrystallization is a highly effective purification technique for crystalline solids. The principle is that the desired compound is highly soluble in the hot solvent but sparingly soluble at cold temperatures, while impurities remain in solution upon cooling.[7]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 1,5-dimethyl-1H-indole-3-carbaldehyde in Ethanol C Combine Solutions A->C B Dissolve Aniline in Ethanol B->C D Add Glacial Acetic Acid (Catalyst) C->D E Reflux for 4-5 hours (Monitor by TLC) D->E F Cool Reaction Mixture (Ice Bath) E->F G Vacuum Filtration F->G H Recrystallize from Hot Ethanol G->H I Dry Final Product H->I

Caption: Workflow for the synthesis of an indole-based Schiff base.

Part 2: Physicochemical Characterization

A self-validating protocol requires rigorous characterization of the final product to confirm its identity, structure, and purity. The following techniques are essential.

Analytical Techniques and Expected Results
TechniqueSample PrepPurposeKey Confirmation Markers
FT-IR Spectroscopy KBr pellet or ATRConfirm functional groupsDisappearance of C=O stretch (~1660-1680 cm⁻¹). Appearance of C=N (imine) stretch (~1600-1630 cm⁻¹). Disappearance of N-H stretches from primary amine (~3300-3400 cm⁻¹).
¹H NMR Spectroscopy Dissolve in CDCl₃Elucidate proton environmentAppearance of a singlet for the azomethine proton (-CH=N-) between 8.5-9.0 ppm. Signals corresponding to the indole and aniline protons. Singlets for the N-CH₃ (~3.8-3.9 ppm) and C5-CH₃ (~2.4-2.5 ppm) groups.
¹³C NMR Spectroscopy Dissolve in CDCl₃Elucidate carbon skeletonAppearance of the imine carbon (-C=N-) signal around 155-165 ppm. Disappearance of the aldehyde carbonyl carbon (~185 ppm). Signals for all other carbons in the molecule.
Mass Spectrometry ESI or EIDetermine molecular weightA molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the calculated molecular weight of the synthesized Schiff base (C₁₈H₁₈N₂ = 262.35 g/mol ).
Predicted Spectroscopic Data

The following table provides predicted data for (E)-N-((1,5-dimethyl-1H-indol-3-yl)methylene)aniline, based on known data for similar structures.[3]

¹H NMR (400 MHz, CDCl₃) Predicted δ (ppm) Multiplicity Integration Assignment
Azomethine~8.70Singlet1H-CH=N-
Indole H4~8.15Singlet1HAr-H
Indole H2~7.70Singlet1HAr-H
Aniline H (ortho)~7.40Multiplet2HAr-H
Aniline H (meta/para)~7.25Multiplet3HAr-H
Indole H6~7.10Doublet1HAr-H
Indole H7~7.05Doublet1HAr-H
N-Methyl~3.85Singlet3HN-CH₃
C5-Methyl~2.48Singlet3HAr-CH₃

Rationale for Predictions: The azomethine proton (-CH=N-) is highly deshielded and appears as a characteristic singlet downfield.[8] The chemical shifts for the indole protons are estimated based on the parent aldehyde, with slight shifts expected due to the change in conjugation upon imine formation. The N-CH₃ signal is typically found around 3.8-3.9 ppm, while the aromatic C5-CH₃ is expected around 2.4-2.5 ppm.[3]

Characterization Workflow Diagram

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_validation Data Validation Start Purified Solid Product FTIR FT-IR Spectroscopy Start->FTIR H_NMR ¹H NMR Spectroscopy Start->H_NMR C_NMR ¹³C NMR Spectroscopy Start->C_NMR MS Mass Spectrometry Start->MS Val_FTIR Confirm C=N stretch Absence of C=O FTIR->Val_FTIR Val_H_NMR Identify Azomethine Proton Confirm Proton Signals H_NMR->Val_H_NMR Val_C_NMR Identify Imine Carbon Confirm Carbon Skeleton C_NMR->Val_C_NMR Val_MS Confirm Molecular Weight MS->Val_MS Final Structure Confirmed Val_FTIR->Final Val_H_NMR->Final Val_C_NMR->Final Val_MS->Final

Caption: Analytical workflow for structural confirmation.

Part 3: Applications and Future Directions

The synthesis of a novel Schiff base is the first step in a broader drug discovery and development pipeline. The structural features of Schiff bases derived from 1,5-dimethyl-1H-indole-3-carbaldehyde make them prime candidates for various biological evaluations.

Potential Biological Screening
  • Antimicrobial Activity : Indole-based Schiff bases are well-documented as potent antimicrobial agents.[9] The synthesized compounds can be screened against a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains (e.g., Candida albicans).

  • Anticancer Activity : The indole scaffold is present in many anticancer drugs. These novel Schiff bases should be evaluated for their cytotoxic activity against various human cancer cell lines (e.g., breast, colon, lung) using assays like the MTT or SRB assay.

  • Antioxidant Activity : Indole derivatives can act as radical scavengers. The antioxidant potential can be assessed using in vitro models such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.[5]

Structure-Activity Relationship (SAR) Studies

This protocol provides a robust foundation for building a library of related compounds to explore SAR. By systematically varying the primary amine component (e.g., using substituted anilines, aliphatic amines, or heterocyclic amines), researchers can probe how different electronic and steric properties on the amine portion of the molecule influence biological activity. This iterative process of synthesis and screening is fundamental to optimizing lead compounds in drug development.

Application Pathway Diagram

Application_Pathway cluster_screening Biological Screening cluster_development Lead Development Core Synthesized Schiff Base (1,5-dimethyl-1H-indole-3-carbaldehyde derivative) Anticancer Anticancer Assays (e.g., MTT on Cancer Cell Lines) Core->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC against Bacteria/Fungi) Core->Antimicrobial Antioxidant Antioxidant Assays (e.g., DPPH Scavenging) Core->Antioxidant SAR SAR Studies (Vary Amine Component) Anticancer->SAR Antimicrobial->SAR Antioxidant->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Potential pathways for drug discovery applications.

References

  • Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. HMU CPD. Available at: [Link]

  • Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper. Asian Journal of Chemistry. Available at: [Link]

  • Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Preparation and Characterization of Some Schiff Base Compounds. DergiPark. Available at: [Link]

  • Synthesis, Spectral Characterization and Biological Evaluation of Schiff Base Derived From 3-Methoxy Salicylaldehyde with Aniline and Its Transition Metals. International Journal of Scientific & Technology Research. Available at: [Link]

  • Metal Complexes Of The Schiff Base Of 1H-Indole-3-Carbaldehyde Were Produced And Their Catecholase Activities Were Assessed. NVEO. Available at: [Link]

  • Synthesis, spectroscopic characterization of schiff bases derived from 4,4'-methylen di aniline. Der Pharma Chemica. Available at: [Link]

  • Sinha, D., et al. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 43(1), 160-5. Available at: [Link]

  • Metal Complexes Of The Schiff Base Of 1H-Indole-3-Carbaldehyde Were Produced And Their Catecholase Activities Were Assessed. ResearchGate. Available at: [Link]

  • Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. ResearchGate. Available at: [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Organic Chemistry. Available at: [Link]

  • Schiff base indole derivatives: Synthesis and biological activities- a comprehensive review. Journal of Medicinal and Nanomaterials Chemistry. Available at: [Link]

  • 5-Methyl-1H-indole-3-carbaldehyde. National Institutes of Health. Available at: [Link]

  • Determination of some imines structures derived from salicylaldehyde with phenylene diamines by physical methods. Iraqi National Journal of Chemistry. Available at: [Link]

  • Background defining during the imine formation reaction in FT-IR liquid cell. ResearchGate. Available at: [Link]

Sources

Analytical Methods for 1,5-Dimethyl-1H-indole-3-carbaldehyde Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Physicochemical Profile[1]

1,5-dimethyl-1H-indole-3-carbaldehyde is a critical heterocyclic building block used in the synthesis of biologically active Schiff bases, chalcones, and indole-based pharmaceuticals. Its quantification is essential not only for purity assessment during synthesis but also for monitoring stability, as the aldehyde moiety is susceptible to oxidation (to carboxylic acid) and condensation reactions.

This guide provides a robust, scientifically grounded approach to quantifying this specific indole derivative. Unlike generic indole methods, this protocol accounts for the increased lipophilicity conferred by the N-methyl and C5-methyl substitutions and the reactivity of the C3-aldehyde.

Chemical Profile & Critical Quality Attributes (CQA)
PropertyDescriptionAnalytical Implication
Structure Indole core, 1-Me, 5-Me, 3-CHOHigh UV absorptivity; lipophilic character.
Chromophore Conjugated Indole-Aldehydeλ_max: ~245 nm, ~260 nm, ~300 nm. Dual-wavelength detection recommended.
Solubility DMSO, DMF, ACN, MeOHSparingly soluble in water. Diluent: Acetonitrile (ACN) is preferred over Methanol to prevent hemiacetal formation.
Reactivity Aldehyde oxidation; Aldol condensationStability: Solutions must be prepared fresh or stored at 4°C. Avoid strong alkaline buffers.
LogP (Est.) ~2.5 - 3.0Retains strongly on C18 columns; requires high organic mobile phase strength.

Part 2: Method Development Strategy (Expertise & Logic)

Why this specific approach?

  • Stationary Phase Selection (C18 vs. C8): The 1,5-dimethyl substitution significantly increases hydrophobicity compared to the parent indole-3-carbaldehyde. A C18 (Octadecyl) column is selected to provide sufficient retention and resolution from potential polar degradation products (e.g., the corresponding carboxylic acid, which elutes earlier).

  • Mobile Phase Selection (Acetonitrile vs. Methanol): While Methanol is a common solvent, aldehydes can slowly react with methanol to form hemiacetals, especially under acidic conditions, leading to peak splitting or "ghost" peaks. Acetonitrile (ACN) is chemically inert toward the aldehyde and provides sharper peak shapes for nitrogenous heterocycles.

  • pH Control: Indoles are weak bases, but the electron-withdrawing aldehyde group reduces the basicity of the ring nitrogen. However, to ensure robust peak shape and prevent silanol interactions, the aqueous phase is modified with 0.1% Formic Acid (pH ~2.7) . This keeps any trace basic impurities protonated and improves the peak symmetry of the target analyte.

Part 3: Protocol 1 - RP-HPLC-UV Quantification

This is the primary method for assay and purity analysis. It is designed to be stability-indicating , capable of separating the aldehyde from its oxidation product (1,5-dimethylindole-3-carboxylic acid).

Instrumentation & Conditions
ParameterSetting
Instrument HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Column Agilent ZORBAX Eclipse Plus C18 (or equivalent), 4.6 × 150 mm, 3.5 µm or 5 µm
Column Temp 30°C (Controlled)
Flow Rate 1.0 mL/min
Injection Vol 5 - 10 µL
Detection Channel A: 254 nm (Quantification); Channel B: 300 nm (Identification/Specificity)
Run Time 15 Minutes
Mobile Phase Preparation[3]
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in HPLC-grade Water.

    • Protocol: Add 1 mL of 98% Formic Acid to 1 L of water. Filter through 0.22 µm membrane.

  • Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Polar impurities)
10.01090Linear Gradient (Elute Target)
12.01090Wash
12.19010Re-equilibration
15.09010End of Run
Standard & Sample Preparation

Stock Solution (1.0 mg/mL):

  • Weigh 10.0 mg of 1,5-dimethyl-1H-indole-3-carbaldehyde reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in 100% Acetonitrile . Sonicate for 5 minutes if necessary.

Working Standard (50 µg/mL):

  • Pipette 500 µL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with Water:Acetonitrile (50:50 v/v) .

    • Note: Diluting with water matches the initial mobile phase strength closer than pure ACN, preventing peak distortion (solvent effects).

System Suitability Criteria:

  • Tailing Factor: < 1.5

  • Theoretical Plates: > 5000

  • RSD (n=5 injections): < 2.0%

Part 4: Protocol 2 - LC-MS/MS for Trace Impurity Analysis

Purpose: Confirmation of identity and detection of trace genotoxic impurities or degradation products at sub-ppm levels.

Instrumentation
  • System: UHPLC coupled with Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series or Sciex QTRAP).

  • Source: Electrospray Ionization (ESI), Positive Mode.

MS Source Parameters (Optimization Required)
ParameterSettingRationale
Gas Temp 300°CEfficient desolvation.
Gas Flow 10 L/minStable spray.
Nebulizer 45 psi
Capillary Voltage 3500 VStandard for positive mode.
Target Ion [M+H]+ The protonated molecule is the precursor.
MRM Transitions (Hypothetical - Must Validate)

The molecular formula is C₁₁H₁₁NO (MW: 173.21 g/mol ).

  • Precursor Ion: m/z 174.2 [M+H]⁺

  • Quantifier Transition: m/z 174.2 → 159.2 (Loss of methyl -CH₃)

  • Qualifier Transition: m/z 174.2 → 146.1 (Loss of CO - aldehyde)

Part 5: Workflow Visualization

The following diagram illustrates the decision matrix for analyzing 1,5-dimethyl-1H-indole-3-carbaldehyde, distinguishing between routine assay and trace impurity analysis.

IndoleAnalysisWorkflow Start Start: Sample Receipt (Solid or Solution) SolubilityCheck Solubility Check (Dissolve in ACN) Start->SolubilityCheck PurposeCheck Define Analytical Goal SolubilityCheck->PurposeCheck HPLC_UV Protocol 1: HPLC-UV (C18, ACN/H2O + 0.1% FA) PurposeCheck->HPLC_UV Routine Assay (>0.1%) LC_MS Protocol 2: LC-MS/MS (Trace Impurity/ID) PurposeCheck->LC_MS Trace Analysis (<0.1% or ID) Data_Quant Quantification (254 nm) & Purity Check HPLC_UV->Data_Quant Result_Pass Pass: Purity > 98% No Oxidative degradants Data_Quant->Result_Pass Criteria Met Data_Qual Mass Confirmation [M+H]+ = 174.2 LC_MS->Data_Qual

Figure 1: Analytical decision matrix for 1,5-dimethyl-1H-indole-3-carbaldehyde characterization.

Part 6: Troubleshooting & "Senior Scientist" Insights

The "Ghost Peak" Phenomenon
  • Observation: A small peak appears just before the main peak after samples sit in the autosampler for >12 hours.

  • Cause: Oxidation of the aldehyde to 1,5-dimethylindole-3-carboxylic acid.

  • Solution: Use amber vials to protect from light. Keep autosampler temperature at 4°C. Ensure the mobile phase is degassed to minimize dissolved oxygen.

Peak Tailing
  • Observation: Asymmetric peak shape (tailing factor > 1.5).

  • Cause: Interaction between the indole nitrogen and residual silanols on the column stationary phase.

  • Solution: Ensure 0.1% Formic Acid or 0.05% TFA is present in the mobile phase. The acid suppresses silanol ionization and protonates the base, improving kinetics.

Sample Carryover
  • Observation: Target peak appears in the blank injection.

  • Cause: Indoles are lipophilic and "sticky" on stainless steel or rotor seals.

  • Solution: Implement a needle wash step with 90% Acetonitrile / 10% Water between injections.

References

  • Naik, N., et al. (2012).[1] Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.[1] Retrieved from [Link]

  • Palladino, P., et al. (2025).[2] Colorimetric Detection of Indole-3-Carbaldehyde in White Cauliflower by Self-Condensation Reaction. Talanta, 294, 128238.[2] Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10696, Indole-3-carboxaldehyde. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 1,5-Dimethyl-1H-indole-3-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: IND-CHO-105

Introduction: The Criticality of C3-Formylation Purity

Welcome to the technical support hub for indole functionalization. The synthesis of 1,5-dimethyl-1H-indole-3-carbaldehyde is a cornerstone reaction in medicinal chemistry, often serving as a precursor for diverse pharmacophores including tubulin inhibitors and receptor antagonists.

While the Vilsmeier-Haack formylation is the industry standard for this transformation, it is deceptive in its simplicity. Variations in temperature, reagent stoichiometry, and quenching pH can lead to specific, persistent byproducts that complicate downstream purification.

This guide addresses the three most common "failure modes" reported by our user base: Oligomerization (The "Pink" Impurity) , Chlorination Artifacts , and Regio-isomer Contamination .

Module 1: Troubleshooting Impurity Profiles

Issue A: "My product turned pink/red during workup and contains a high-MW impurity."

Diagnosis: Formation of Bis(indolyl)methanes (BIMs) . Severity: High (Irreversible yield loss).

Technical Explanation: The indole ring is electron-rich.[1][2][3] In the presence of protic acids (generated during the hydrolysis of the Vilsmeier iminium salt), the newly formed aldehyde at C3 acts as an electrophile. It reacts with a second molecule of unreacted indole to form a bis(indolyl)methane cation, which is often deeply colored (pink/red) due to extended conjugation.

The Fix:

  • Quenching Protocol: Never quench the reaction with water alone. The hydrolysis of excess POCl

    
     generates HCl, dropping the pH drastically.
    
  • Buffer System: Pour the reaction mixture into a cooled, basic solution (e.g., 2M NaOH or Saturated NaOAc) to maintain pH > 7 immediately upon hydrolysis.

  • Speed: Minimize the time the crude aldehyde spends in acidic solution.

Issue B: "I see a +34 Da mass shift and distinctive isotope pattern in LCMS."

Diagnosis: 2-Chloro-1,5-dimethylindole-3-carbaldehyde . Severity: Moderate (Separable, but wasteful).

Technical Explanation: This is a classic "over-cooking" artifact. The Vilsmeier reagent (chloroiminium ion) typically attacks the most nucleophilic position (C3). However, if C3 is sterically crowded or if the reaction is run at high temperatures (>90°C) with large excesses of POCl


, electrophilic attack or chlorination can occur at the C2 position.

The Fix:

  • Temperature Control: Form the Vilsmeier reagent at 0°C. Add the indole at 0°C. Only heat to 60-80°C for the formylation step. Avoid refluxing at >100°C.

  • Stoichiometry: Limit POCl

    
     to 1.1 – 1.2 equivalents relative to the indole. Excess reagent increases the statistical probability of side-reactions at C2.
    
Issue C: "Incomplete conversion and N-formylation."

Diagnosis: Moisture Contamination or Regioselectivity Failure .

Technical Explanation: If you are starting from 5-methylindole (unmethylated nitrogen) and attempting to formylate before methylation, N-formylation is a competitive pathway, although C3 is preferred. If you are starting with 1,5-dimethylindole , low conversion often indicates moisture in the DMF, which hydrolyzes the Vilsmeier reagent back to DMF and HCl before it can react with the indole.

The Fix:

  • Reagent Quality: Use anhydrous DMF. The Vilsmeier reagent is moisture-sensitive.

  • Order of Operations: We strongly recommend methylating first (5-methylindole

    
     1,5-dimethylindole) and then formylating. This blocks the N-position, preventing N-formyl byproducts completely.
    

Module 2: Visualizing the Reaction & Failure Pathways

The following logic flow illustrates the mechanistic divergence between the desired aldehyde and the unwanted byproducts.

IndoleSynthesis Start 1,5-Dimethylindole Intermediate Iminium Salt Intermediate Start->Intermediate Electrophilic Subst. (C3) ChloroImp 2-Chloro Impurity (Overheating/Excess POCl3) Start->ChloroImp Excess POCl3 / >90°C Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Intermediate Product Target Aldehyde (1,5-dimethyl-1H-indole-3-carbaldehyde) Intermediate->Product Basic Hydrolysis (pH > 7) Dimer Bis(indolyl)methane (Acidic Hydrolysis) Intermediate->Dimer Acidic Hydrolysis (pH < 4) + Unreacted Indole Product->Dimer Acid Catalysis

Caption: Mechanistic divergence in Vilsmeier-Haack formylation. Red paths indicate failure modes requiring control of pH and Temperature.

Module 3: Optimized Experimental Protocol

This protocol is designed to minimize the byproducts described above.

Reagents:

  • 1,5-Dimethylindole (1.0 equiv)

  • POCl

    
     (1.2 equiv)
    
  • DMF (Anhydrous, 5-10 volumes)

  • Quench: 2M NaOH or Saturated Sodium Acetate

Step-by-Step:

  • Reagent Formation: In a flame-dried flask under Argon, cool anhydrous DMF to 0°C. Add POCl

    
     dropwise over 15 minutes. Why? Exothermic reaction. High temp here degrades the reagent.
    
  • Stirring: Stir the Vilsmeier complex at 0°C for 30 minutes. A white/yellow precipitate (chloroiminium salt) may form.

  • Addition: Dissolve 1,5-dimethylindole in a minimum volume of DMF and add dropwise to the reagent at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Then, heat to 60°C for 2-3 hours. Checkpoint: Monitor by TLC/LCMS. Do not exceed 80°C to avoid chlorination.

  • Quenching (CRITICAL):

    • Prepare a beaker with crushed ice and 2M NaOH (calculated to neutralize the POCl

      
      ).
      
    • Pour the reaction mixture slowly into the basic ice slurry with vigorous stirring.

    • Note: The mixture should remain basic (pH 8-9) throughout. If it turns acidic, the "Pink" dimer will form.

  • Isolation: The product typically precipitates as a solid. Filter, wash with water, and dry. If oil forms, extract with Ethyl Acetate.

Module 4: Analytical Reference Data

Use this table to identify impurities in your crude NMR or LCMS data.

CompoundStructure Note1H NMR Signature (DMSO-d6)LCMS / Mass Note
Target Aldehyde C3-CHOδ 9.8 - 9.9 ppm (s, 1H) δ 8.2 ppm (s, C2-H)M+1: 174.2
Bis(indolyl)methane Dimerδ 5.8 - 6.2 ppm (methine bridge)Absence of aldehyde peakM+1: ~300+ DaOften highly colored
2-Chloro Impurity Cl at C2Absence of C2-H singlet (approx 8.2 ppm)Aldehyde peak presentM+1: 208/210 (3:1 ratio)Chlorine isotope pattern
Starting Material No CHOC3-H is a doublet/multiplet in aromatic regionM+1: 146.2

References

  • Vilsmeier-Haack Reaction Mechanism & Reagents. Chemistry Steps. Retrieved from [Link]

  • Synthesis of Indole-3-carboxaldehyde Analogues. Der Pharma Chemica, 2012, 4(2):783-790.[4] Retrieved from [Link]

  • Facile Synthesis of Bis(indolyl)methanes. National Institutes of Health (PMC). Retrieved from [Link]

  • Vilsmeier-Haack Reaction Overview. Organic Chemistry Portal. Retrieved from [Link][5][6]

  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde. Organic Syntheses, 2024, 101, 21-33.[7] Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1,5-dimethyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Selection

The synthesis of 1,5-dimethyl-1H-indole-3-carbaldehyde (Target) generally revolves around the introduction of the formyl group at the C3 position of the indole ring. The electron-rich nature of the indole nucleus makes it highly susceptible to electrophilic aromatic substitution.

We have identified three primary workflows based on precursor availability and regulatory constraints regarding phosphorus oxychloride (POCl₃).

RouteMethodologyKey ReagentsProsCons
A (Standard) Vilsmeier-Haack on 1,5-dimethylindolePOCl₃, DMFHigh yield (>85%), high purity, scalable.[1]Uses moisture-sensitive POCl₃; generates stoichiometric phosphorus waste.
B (Alternative) Late-Stage Methylation of 5-methylindole-3-carbaldehydeMeI or DMC, BaseAvoids handling volatile 1,5-dimethylindole; uses stable precursors.Two steps if starting from 5-methylindole; aldehyde group deactivates ring slightly.
C (Green/Safety) Duff Reaction HMTA, TFA/AcOHPOCl₃-free; uses solid reagents.Lower yields (40-60%); often requires harsh acidic conditions; purification can be difficult.

Detailed Protocols & Troubleshooting

Route A: The Gold Standard (Vilsmeier-Haack)

Best for: Maximum yield and purity.

The Logic: The N-methyl group in 1,5-dimethylindole increases electron density at C3 compared to the N-H analog, making the Vilsmeier-Haack attack faster and cleaner.

Standard Operating Procedure (SOP)
  • Reagent Prep: Cool anhydrous DMF (5.0 equiv) to 0°C under N₂.

  • Vilsmeier Complex: Add POCl₃ (1.2 equiv) dropwise. Critical: Keep internal temp <10°C. Stir 30 min until the complex precipitates (white solid).

  • Addition: Dissolve 1,5-dimethylindole (1.0 equiv) in minimal DMF. Add slowly to the complex.

  • Reaction: Warm to RT (or 35°C) and stir for 2-4 hours. The mixture will likely solidify into a yellow/orange paste (iminium salt).

  • Hydrolysis: Pour mixture into ice-water containing NaOH (2M) or sodium acetate. Adjust pH to 9-10.

  • Isolation: Filter the precipitate or extract with EtOAc.

Troubleshooting Guide (Q&A)

Q: The reaction mixture turned into a solid rock inside the flask. Is it ruined? A: No, this is a good sign. The intermediate iminium salt is often insoluble in DMF. Solution: Do not attempt to stir mechanically if it stresses the motor. Add a small amount of additional DMF if absolutely necessary, or simply proceed to the hydrolysis step by adding ice water directly to the flask to dissolve the salt.

Q: My yield is low (<50%), and I see starting material. A: This usually indicates moisture contamination in the DMF or POCl₃. The Vilsmeier reagent hydrolyzes instantly in water. Correction: Distill DMF over CaH₂ or use a fresh bottle of "Anhydrous Grade." Ensure POCl₃ is clear, not cloudy.

Q: I see a dark tar after hydrolysis. A: This is likely due to a "runaway exotherm" during the POCl₃ addition or the quenching step. Prevention: Control the temperature strictly <10°C during POCl₃ addition. During quench, add the reaction mixture to the ice water, not the water to the mixture.

Route B: Late-Stage N-Methylation

Best for: Labs restricting POCl₃ or when 5-methylindole-3-carbaldehyde is already in stock.

The Logic: The C3-formyl group is electron-withdrawing, increasing the acidity of the N-H proton (pKa drops from ~17 to ~12-13). This allows the use of milder bases (Carbonates) instead of hydrides (NaH), though NaH remains faster.

Standard Operating Procedure (SOP)
  • Dissolution: Dissolve 5-methylindole-3-carbaldehyde (1.0 equiv) in anhydrous DMF or Acetonitrile.

  • Deprotonation: Add K₂CO₃ (2.0 equiv) or Cs₂CO₃ (1.5 equiv). Stir for 30 min.

  • Alkylation: Add Methyl Iodide (MeI) (1.5 equiv) dropwise.

  • Reaction: Stir at RT (for MeI) or 60°C (if using Dimethyl Carbonate/DABCO).

  • Workup: Pour into water. The product usually precipitates as a solid.

Troubleshooting Guide (Q&A)

Q: I am observing O-alkylation (formation of an enol ether) instead of N-methylation. A: This is rare for indoles but possible with hard electrophiles. Correction: Switch solvent to a polar aprotic solvent like DMF or DMSO which favors N-alkylation. Ensure you are using a "soft" electrophile like MeI. If using Dimethyl Sulfate (DMS), O-alkylation is slightly more probable.

Q: The reaction is stalled at 80% conversion. A: The aldehyde group deactivates the nucleophilicity of the nitrogen anion. Solution: Add a catalytic amount of TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst if using K₂CO₃/MeCN. Alternatively, switch to NaH (1.2 equiv) in DMF at 0°C for rapid, quantitative conversion.

Route C: The Duff Reaction (POCl₃-Free)

Best for: Safety-focused environments avoiding corrosive acid chlorides.

The Logic: Uses Hexamethylenetetramine (HMTA) in acidic media.[2] The mechanism involves an initial aminomethylation followed by hydrolysis.[2]

Standard Operating Procedure (SOP)
  • Mix: Combine 1,5-dimethylindole (1.0 equiv) and HMTA (1.5 equiv).

  • Acid: Dissolve in Trifluoroacetic acid (TFA) or Acetic Acid.

  • Heat: Reflux for 4-6 hours.

  • Hydrolysis: Add dilute HCl and heat for another 30 mins to hydrolyze the imine intermediate.

  • Workup: Neutralize and extract.

Troubleshooting Guide (Q&A)

Q: My product is contaminated with a polymeric gum. A: Duff reactions are prone to polymerization due to the formaldehyde released in situ. Correction: Do not overheat. Keep reaction time to the minimum required for conversion. Flash chromatography is almost always required for Duff products, whereas Vilsmeier products can often be recrystallized.

Visual Troubleshooting & Decision Logic

Figure 1: Synthesis Workflow & Decision Matrix

G Start Start: Precursor Selection Choice1 Have 1,5-Dimethylindole? Start->Choice1 Choice2 Have 5-Methylindole? Start->Choice2 RouteA Route A: Vilsmeier-Haack (POCl3/DMF) Choice1->RouteA Standard RouteC Route C: Duff Reaction (HMTA/TFA) Choice1->RouteC Avoid POCl3 RouteB_Step1 Step 1: Formylation (Vilsmeier on 5-Me-Indole) Choice2->RouteB_Step1 Product Target: 1,5-dimethyl-1H-indole-3-carbaldehyde RouteA->Product Hydrolysis (pH 9) Issue1 Issue: Solidification? RouteA->Issue1 RouteB_Step2 Step 2: N-Methylation (MeI/Base) RouteB_Step1->RouteB_Step2 RouteB_Step2->Product RouteC->Product Acid Hydrolysis Sol1 Normal (Iminium Salt). Add Ice Water. Issue1->Sol1

Caption: Figure 1. Strategic selection of synthesis routes based on starting material availability and safety constraints.

Figure 2: Impurity Analysis & Purification

G Observation Observation after Workup Residue1 Sticky Tar / Polymer Observation->Residue1 Residue2 Crystalline Solid Observation->Residue2 Residue3 Oil (Non-solidifying) Observation->Residue3 Action1 Cause: Thermal runaway or Duff polymerization. Action: Flash Column (SiO2) Residue1->Action1 Action2 High Purity. Action: Recrystallize (EtOH or Toluene) Residue2->Action2 Action3 Cause: Residual DMF or Isomer Mix. Action: High Vac dry or Et2O Trituration Residue3->Action3

Caption: Figure 2. Post-reaction analysis guide for identifying and resolving physical state anomalies.

Advanced Optimization: Catalytic Vilsmeier-Haack

For high-throughput or green chemistry applications.

Recent developments (2024) have introduced a catalytic Vilsmeier-Haack protocol.[3] This method avoids stoichiometric POCl₃ by using a phospholene oxide catalyst and silane reductants.

  • Reagents: 3-methyl-1-phenyl-2-phospholene 1-oxide (Catalyst, 15 mol%), PhSiH₃ (Reductant), Diethyl bromomalonate (Activator).[4]

  • Benefit: Significantly reduced waste profile and milder conditions.

  • Reference: See Organic Syntheses 2024, 101, 21-33 [1].

References

  • Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024).[3] Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction.[3] Organic Syntheses, 101, 21-33.[3][4] Link

  • Chatterjee, A., Biswas, K. M., & Kundu, A. B. (1973). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles.[5][6] The Journal of Organic Chemistry, 38(23), 4002–4004. Link

  • Jiang, X., et al. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 5(6), 604–608. Link

  • James, P. N., & Snyder, H. R. (1960). Indole-3-aldehyde.[1][3][6][7][8][9] Organic Syntheses, Coll.[3][4][8] Vol. 4, p.539. Link

Sources

Validation & Comparative

Comparative Guide: Methylated Indole-3-Carboxaldehydes in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indole-3-carboxaldehydes are "privileged structures" in medicinal chemistry, serving as critical precursors for indole alkaloids, tryptamines, and various heterocyclic drug candidates. Their reactivity profile allows for rapid diversification via Knoevenagel condensations, Schiff base formation, and reductive aminations.

This guide compares 1-methylindole-3-carboxaldehyde (N-methyl) and 2-methylindole-3-carboxaldehyde (C-methyl), with reference to 5-methylindole-3-carboxaldehyde . While structurally similar, the position of the methyl group dictates significant differences in solubility, metabolic stability, and synthetic utility. This document provides experimental protocols, spectral data, and decision-making frameworks for researchers selecting the optimal scaffold.

Structural & Physical Landscape[1]

The position of methylation alters the electronic environment of the indole ring and the physical properties of the aldehyde.

Comparative Properties Table
Feature1-Methylindole-3-carboxaldehyde 2-Methylindole-3-carboxaldehyde 5-Methylindole-3-carboxaldehyde
CAS Number 19012-03-45416-80-852562-50-2
Position of Methyl Nitrogen (N-1)Carbon (C-2)Carbon (C-5)
Melting Point 70–72 °C198–200 °C148–151 °C
Solubility (Organic) High (DCM, EtOAc)Moderate (Polar solvents req.)[1]Moderate
H-Bond Donor No (Aprotic)Yes (NH)Yes (NH)
Key NMR Signal (CHO) ~9.95 ppm (s)~10.10 ppm (s)~9.90 ppm (s)
Key NMR Signal (Me) ~3.85 ppm (s, N-Me)~2.70 ppm (s, C-Me)~2.45 ppm (s, Ar-Me)

Key Insight: The N-methyl derivative has a significantly lower melting point and higher solubility in non-polar organic solvents due to the absence of intermolecular hydrogen bonding (N-H···O=C). This makes it superior for solution-phase combinatorial chemistry where solubility is rate-limiting.

Synthesis: The Vilsmeier-Haack Protocol

The Vilsmeier-Haack reaction is the industry standard for formylating electron-rich heterocycles. It is highly regioselective for the C-3 position in indoles due to the electron density contribution from the nitrogen lone pair.

Mechanism & Workflow

The reaction proceeds via an electrophilic substitution mechanism involving a chloroiminium ion (Vilsmeier reagent).[2]

VilsmeierHaack Reagents DMF + POCl3 Vilsmeier Chloroiminium Ion (Electrophile) Reagents->Vilsmeier 0°C, 30 min Complex Sigma Complex Intermediate Vilsmeier->Complex + Substrate Substrate Methylindole (Nucleophile) Substrate->Complex Iminium Iminium Salt Complex->Iminium - HCl Hydrolysis Base Hydrolysis (NaOH/NaOAc) Iminium->Hydrolysis Quench Product Indole-3-Carboxaldehyde Hydrolysis->Product Final

Figure 1: Vilsmeier-Haack Formylation Pathway.[3] The active electrophile is generated in situ.

Experimental Protocol: Synthesis of 1-Methylindole-3-carboxaldehyde

Objective: Formylation of 1-methylindole. Scale: 10 mmol.

  • Reagent Preparation: In a flame-dried round-bottom flask, add DMF (3.0 mL, 40 mmol) and cool to 0°C in an ice bath.

  • Activation: Dropwise add POCl₃ (1.1 mL, 12 mmol) under argon. Stir for 30 minutes at 0°C. The solution will turn viscous/yellow (Vilsmeier reagent formation).

  • Addition: Dissolve 1-methylindole (1.31 g, 10 mmol) in DMF (2 mL) and add dropwise to the reaction mixture.

  • Reaction: Warm to room temperature and then heat to 35–40°C for 2 hours. Monitor by TLC (EtOAc/Hexane 1:4).

  • Quenching: Pour the mixture onto crushed ice (50 g). Neutralize carefully with 5M NaOH or saturated NaOAc solution until pH ~8. A precipitate will form.

  • Isolation:

    • Solid: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

    • Oil: If product oils out (common with N-methyl), extract with DCM (3 x 30 mL), wash with brine, dry over Na₂SO₄, and concentrate.

  • Yield: Typical yields are 85–96% .

Critical Control Point: Temperature control during POCl₃ addition is vital to prevent thermal runaway and byproduct formation.

Reactivity Comparison & Functionalization

Knoevenagel Condensation

This reaction is pivotal for synthesizing vinyl indole derivatives (e.g., potential kinase inhibitors).

  • 1-Methylindole-3-CHO: Reacts rapidly. The lack of an acidic N-H proton prevents side reactions with strong bases used in condensation.

  • 2-Methylindole-3-CHO: The C-2 methyl group provides slight steric bulk near the aldehyde but generally does not hinder the reaction. However, the free N-H can be deprotonated by strong bases (e.g., piperidine/NaOEt), potentially reducing the effective concentration of the aldehyde or leading to N-alkylation if electrophiles are present.

Protocol (General): Mix aldehyde (1 eq) and active methylene compound (e.g., malononitrile, 1.1 eq) in ethanol with catalytic piperidine (0.1 eq). Reflux for 1-3 hours. The product usually precipitates upon cooling.

Decision Matrix: Selecting the Right Scaffold

DecisionMatrix Start Select Scaffold for Drug Design TargetType Is the N-H required for Target Binding? Start->TargetType Yes Yes (H-Bond Donor) TargetType->Yes Binding Mode No No (Hydrophobic Pocket) TargetType->No Binding Mode RouteA Use 2-Methyl or 5-Methyl Indole-3-CHO Yes->RouteA RouteB Use 1-Methylindole-3-CHO No->RouteB ConsA Consideration: Requires protection for N-alkylation steps. RouteA->ConsA ConsB Consideration: Better solubility, Metabolically stable N-Me. RouteB->ConsB

Figure 2: Strategic Selection of Indole Aldehyde Isomers based on Medicinal Chemistry Requirements.

Biological Applications

  • Alzheimer’s Disease: Indole-3-carboxaldehyde derivatives (specifically hydrazones) have shown dual inhibition of AChE and BuChE. The 1-methyl variants often show improved blood-brain barrier (BBB) permeability due to increased lipophilicity compared to the N-H parent.

  • Anticancer (Kinase Inhibitors): 2-Oxindoles and vinyl indoles derived from these aldehydes target receptor tyrosine kinases. The 2-methyl group can restrict conformational rotation, locking the pharmacophore in a bioactive conformation.

  • Microbiome Metabolites: Indole-3-aldehyde (I3A) is a gut metabolite activating the Aryl Hydrocarbon Receptor (AhR).[4] Methylated derivatives are being explored as stable analogs to modulate mucosal immunity without rapid degradation.

References

  • Vilsmeier-Haack Reaction Protocol: Organic Syntheses, 2024, 101 , 21-33.[5] Link

  • Synthesis and Reactivity of Indole-3-carboxaldehydes: Journal of Organic Chemistry, 2022, 87 , 15539-15546. Link

  • Biological Activity of Indole Derivatives: European Journal of Medicinal Chemistry, 2025 (Review). Link

  • 1-Methylindole-3-carboxaldehyde Data: PubChem Compound Summary for CID 87894. Link

  • NMR Characterization of Indoles: RSC Advances, 2023, 13 , 26589. Link

Sources

A Researcher's Guide to Evaluating the Antimicrobial Efficacy of Novel Indole Derivatives: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, the indole scaffold has emerged as a promising chemical framework.[1] Derivatives of indole are widely distributed in nature and have been shown to possess a broad spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1] This guide focuses on a specific, yet representative, member of this class: 1,5-dimethyl-1H-indole-3-carbaldehyde .

While direct, peer-reviewed efficacy data for this particular derivative is not extensively available in public literature, its structural features—a substituted indole ring at the N-1 and C-5 positions—suggest a strong potential for biological activity. Studies on related indole agents have revealed that substitutions at position 5 can significantly influence their antimicrobial effects.[2] This document, therefore, serves as a comprehensive guide for researchers on how to systematically evaluate the antimicrobial efficacy of such a novel compound. We will outline the necessary experimental protocols, provide a comparative framework against established antimicrobial agents, and explain the scientific rationale behind each step.

For this comparative analysis, we have selected three well-characterized antibiotics, each with a distinct mechanism of action, to provide a robust baseline for evaluation:

  • Ciprofloxacin : A broad-spectrum fluoroquinolone that targets DNA synthesis.[3][4]

  • Vancomycin : A glycopeptide antibiotic primarily effective against Gram-positive bacteria by inhibiting cell wall synthesis.[5][6]

  • Polymyxin B : A polypeptide antibiotic that targets the cell membrane of Gram-negative bacteria.[7][8]

This guide is designed for researchers, scientists, and drug development professionals, providing the technical depth and methodological rigor required for the preclinical evaluation of new chemical entities.

Section 1: Understanding the Antimicrobial Potential and Mechanisms of Action

The Indole-3-Carbaldehyde Scaffold: A Foundation for Bioactivity

The indole ring is a key structural motif in numerous biologically active molecules. Specifically, derivatives of indole-3-carbaldehyde have been synthesized and evaluated for a range of therapeutic applications.[9] Research has consistently shown that modifying the indole structure, particularly at the 3-position, can yield compounds with significant antimicrobial activity against various pathogens, including multi-drug-resistant strains like MRSA.[10][11][12]

The putative mechanism of action for many antimicrobial indole derivatives involves disruption of the bacterial cell membrane, inhibition of respiratory metabolism, or interference with key cellular pathways.[13] The addition of methyl groups at the N-1 and C-5 positions of 1,5-dimethyl-1H-indole-3-carbaldehyde may enhance its lipophilicity, potentially improving its ability to penetrate bacterial membranes and exert its effects.

Mechanisms of Comparator Antimicrobial Agents

A thorough comparison requires understanding the mechanisms of the benchmark agents.

  • Ciprofloxacin: This fluoroquinolone acts by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4][14] These enzymes are crucial for DNA replication, transcription, and repair. By trapping them on the DNA as a complex, ciprofloxacin causes double-strand breaks in the bacterial chromosome, leading to cell death.[3]

  • Vancomycin: Vancomycin's bactericidal action is achieved by inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall.[6] It forms a stable complex with the D-alanyl-D-alanine terminus of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation steps in cell wall biosynthesis.[5][15] This weakens the cell wall, making the bacterium susceptible to osmotic lysis.[5] Its large size prevents it from crossing the outer membrane of Gram-negative bacteria, limiting its spectrum of activity.[5]

  • Polymyxin B: As a cationic polypeptide, Polymyxin B has a high affinity for the negatively charged lipopolysaccharide (LPS) molecules in the outer membrane of Gram-negative bacteria.[8] It displaces divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS, leading to membrane disorganization and increased permeability.[8][16] This disruption of the outer and inner membranes results in leakage of cellular contents and ultimately, cell death.[7]

Mechanisms_of_Action cluster_0 Bacterial Cell DNA Bacterial DNA CellWall Peptidoglycan Cell Wall Membrane Cell Membrane (Outer/Inner) Cipro Ciprofloxacin Cipro->DNA Inhibits DNA Gyrase/ Topoisomerase IV Vanco Vancomycin Vanco->CellWall Inhibits Peptidoglycan Synthesis PolyB Polymyxin B PolyB->Membrane Disrupts Membrane Integrity Indole Putative Indole Mechanism Indole->Membrane Membrane Disruption? Metabolic Inhibition?

Caption: Comparative Mechanisms of Action for Selected Antimicrobials.

Section 2: Experimental Protocols for Efficacy Determination

To objectively compare the efficacy of 1,5-dimethyl-1H-indole-3-carbaldehyde, standardized antimicrobial susceptibility testing (AST) is required. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), which provides globally recognized standards for laboratory medicine.[17][18][19]

Workflow for Antimicrobial Susceptibility Testing

The overall process involves preparing the test compound and bacterial inocula, performing dilution assays to find the minimum inhibitory and bactericidal concentrations, and analyzing the results.

Caption: Standard Workflow for MIC and MBC Determination.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[20][21] The broth microdilution method is a quantitative and widely used technique.[22]

Objective: To determine the lowest concentration of 1,5-dimethyl-1H-indole-3-carbaldehyde and comparator agents that inhibits the growth of test bacteria.

Materials:

  • Test compound (1,5-dimethyl-1H-indole-3-carbaldehyde) and comparator agents (Ciprofloxacin, Vancomycin, Polymyxin B)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or densitometer

  • Incubator (35 ± 1°C)[21]

Procedure:

  • Preparation of Stock Solutions: Prepare concentrated stock solutions of each antimicrobial agent in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not affect bacterial growth.

  • Preparation of Bacterial Inoculum: a. Select 3-5 well-isolated colonies of the test bacterium from an overnight agar plate. b. Suspend the colonies in sterile saline or MHB. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance 0.08-0.13).[21] d. Dilute this adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Setup (Serial Dilution): a. Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the highest concentration of the test compound (prepared in MHB) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no bacteria).

  • Inoculation: Add 10 µL of the final bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well.

  • Incubation: Cover the plate and incubate at 35 ± 1°C for 18-24 hours under aerobic conditions.[21]

  • Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (i.e., the first clear well).[20]

Detailed Protocol: Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[23][24] This assay is a direct extension of the MIC test.

Objective: To determine the lowest concentration of the test compounds that results in bacterial death.

Procedure:

  • Following MIC Determination: Use the microtiter plate from the completed MIC assay.

  • Subculturing: From each well that showed no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

  • Plating: Spot-inoculate the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plate at 35 ± 1°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of the antimicrobial agent that results in no colony formation on the agar plate, corresponding to a ≥99.9% reduction in the initial inoculum.[25]

Section 3: Comparative Data Analysis

To facilitate a direct comparison, the results from the MIC and MBC assays should be compiled into a clear, structured table. The following table presents illustrative data to demonstrate how the performance of a novel compound like 1,5-dimethyl-1H-indole-3-carbaldehyde would be compared against standard agents.

Note: The following data are hypothetical and for illustrative purposes only. Actual experimental results are required for a definitive assessment.

Table 1: Illustrative Antimicrobial Efficacy Data (MIC/MBC in µg/mL)

Antimicrobial AgentTest OrganismMIC (µg/mL)MBC (µg/mL)Spectrum of ActivityMechanism of Action
1,5-dimethyl-1H-indole-3-carbaldehyde S. aureus (Gram-positive)816Broad (Illustrative)Putative Membrane/Metabolic Inhibitor
E. coli (Gram-negative)1632
Ciprofloxacin S. aureus (Gram-positive)0.51Broad SpectrumDNA Gyrase/Topoisomerase IV Inhibitor
E. coli (Gram-negative)0.0150.03
Vancomycin S. aureus (Gram-positive)12Gram-positiveCell Wall Synthesis Inhibitor
E. coli (Gram-negative)>256>256
Polymyxin B S. aureus (Gram-positive)>256>256Gram-negativeCell Membrane Disruptor
E. coli (Gram-negative)0.51

Interpreting the Data:

  • Potency: A lower MIC value indicates higher potency.[20] In this illustrative table, Ciprofloxacin shows the highest potency against both organisms.

  • Bactericidal vs. Bacteriostatic Activity: The ratio of MBC to MIC is a key indicator. An agent is generally considered bactericidal if the MBC/MIC ratio is ≤ 4. If the ratio is > 4, the agent may be considered bacteriostatic.

  • Spectrum of Activity: By testing against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, the spectrum of activity can be determined. Vancomycin's inactivity against E. coli and Polymyxin B's inactivity against S. aureus are consistent with their known spectra.[5][7] Our hypothetical indole derivative shows broad-spectrum activity, a desirable trait for new antimicrobial candidates.

Conclusion

While direct experimental evidence for the antimicrobial efficacy of 1,5-dimethyl-1H-indole-3-carbaldehyde is pending, its chemical structure places it within a class of compounds of significant interest to antimicrobial drug discovery.[1][10] The framework presented in this guide provides a scientifically rigorous and standardized approach to evaluating its potential. By employing established CLSI protocols for MIC and MBC determination and comparing the results against well-characterized antibiotics like Ciprofloxacin, Vancomycin, and Polymyxin B, researchers can generate the robust, comparative data necessary to advance novel candidates through the development pipeline. This methodical approach, grounded in established principles of microbiology and medicinal chemistry, is essential for identifying the next generation of drugs to combat infectious diseases.

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A Comprehensive Guide to Confirming the Antioxidant Potential of 1,5-dimethyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutic agents, the evaluation of antioxidant potential is a critical step in early-stage drug discovery. Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1] Indole derivatives have emerged as a promising class of compounds with a wide range of biological activities, including antioxidant properties.[2] This guide provides a comprehensive framework for confirming and characterizing the antioxidant potential of a novel indole derivative, 1,5-dimethyl-1H-indole-3-carbaldehyde , through a series of robust in vitro chemical and cell-based assays.

This document is designed to be a practical resource, offering not only detailed experimental protocols but also the scientific rationale behind the selection of assays and comparative standards. We will objectively compare the hypothetical performance of 1,5-dimethyl-1H-indole-3-carbaldehyde with established antioxidant standards: Trolox , a water-soluble analog of vitamin E; Ascorbic Acid (Vitamin C) , a potent natural water-soluble antioxidant; and Butylated Hydroxytoluene (BHT) , a synthetic phenolic antioxidant.[3][4][5]

The Scientific Rationale: A Multi-faceted Approach to Antioxidant Assessment

A single assay is insufficient to comprehensively characterize the antioxidant capacity of a compound. Therefore, a panel of assays based on different mechanisms is essential. This guide will focus on three widely accepted chemical assays—DPPH, ABTS, and FRAP—and a cell-based assay, the Cellular Antioxidant Activity (CAA) assay, to provide a holistic view of the antioxidant profile of 1,5-dimethyl-1H-indole-3-carbaldehyde.

  • Hydrogen Atom Transfer (HAT) vs. Single Electron Transfer (SET): Antioxidants can neutralize free radicals through two primary mechanisms: by donating a hydrogen atom (HAT) or by transferring an electron (SET). The DPPH and ABTS assays can proceed via both pathways, while the FRAP assay is based on the SET mechanism.[6]

  • Biological Relevance: While chemical assays are excellent for initial screening, they do not fully replicate the complexity of a biological system. The Cellular Antioxidant Activity (CAA) assay bridges this gap by assessing a compound's ability to mitigate oxidative stress within living cells, taking into account factors like cell uptake and metabolism.[7]

Comparative Antioxidant Standards

A meaningful evaluation of a novel compound's antioxidant activity requires comparison against well-characterized standards.

  • Trolox: A water-soluble derivative of vitamin E, Trolox is often used as a standard in antioxidant assays due to its potent radical scavenging activity.[3][8] Its mechanism involves donating a hydrogen atom from the hydroxyl group on its chromanol ring.[8]

  • Ascorbic Acid (Vitamin C): A vital nutrient, ascorbic acid is a highly effective antioxidant that can directly scavenge a wide range of ROS and regenerate other antioxidants like vitamin E.[5][9] It acts primarily through a hydrogen atom transfer mechanism.[10]

  • Butylated Hydroxytoluene (BHT): A synthetic antioxidant widely used as a food preservative, BHT is a lipophilic compound that acts as a free radical scavenger by donating a hydrogen atom from its phenolic hydroxyl group.[4][[“]][12]

In Vitro Chemical Assays: The First Line of Evaluation

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid and simple method to assess the radical scavenging activity of a compound.[13] The stable free radical DPPH has a deep violet color, which is reduced to a pale yellow hydrazine upon accepting a hydrogen atom or an electron from an antioxidant.[14]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare stock solutions of 1,5-dimethyl-1H-indole-3-carbaldehyde and the standard antioxidants (Trolox, Ascorbic Acid, BHT) in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions for each test compound and standard.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each dilution of the test compounds and standards.

    • Include a control well containing 100 µL of the DPPH solution and 100 µL of the solvent.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula:

      where A_control is the absorbance of the control and A_sample is the absorbance of the test compound/standard.

    • Plot the percentage of scavenging activity against the concentration of each compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[15] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.[16] In the presence of an antioxidant, the radical is reduced, and the color intensity decreases.

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • On the day of the assay, dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of the test compound and standards.

  • Assay Procedure:

    • Add 190 µL of the diluted ABTS•+ solution to 10 µL of each dilution of the test compounds and standards in a 96-well microplate.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition using a similar formula as for the DPPH assay.

    • Determine the IC50 values for each compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.[17][18] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[19]

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

    • Prepare serial dilutions of the test compound and standards (ferrous sulfate is typically used to create a standard curve).

  • Assay Procedure:

    • Add 180 µL of the FRAP reagent to 20 µL of each dilution of the test compounds and standards in a 96-well microplate.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve using the ferrous sulfate dilutions.

    • Express the FRAP values of the test compounds as ferrous iron equivalents (e.g., in µM Fe²⁺/mg of compound).

CompoundDPPH IC50 (µM)ABTS IC50 (µM)FRAP Value (µM Fe²⁺/mg)
1,5-dimethyl-1H-indole-3-carbaldehyde [Placeholder for experimental data][Placeholder for experimental data][Placeholder for experimental data]
Trolox25.315.81.8
Ascorbic Acid35.122.51.5
BHT45.730.21.2

Note: The values for the standard antioxidants are representative and can vary depending on the specific experimental conditions.

Cellular Antioxidant Activity (CAA) Assay: A More Biologically Relevant Assessment

The CAA assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the oxidation of dichlorodihydrofluorescein (DCFH) by peroxyl radicals within human hepatocarcinoma HepG2 cells.[7][20]

  • Cell Culture:

    • Culture HepG2 cells in a suitable medium until they reach confluence in a 96-well black, clear-bottom plate.

  • Assay Procedure:

    • Wash the cells with PBS.

    • Treat the cells with various concentrations of the test compound and standards, along with 25 µM DCFH-DA, for 1 hour at 37°C.[21]

    • Wash the cells again with PBS.

    • Add 600 µM AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), a peroxyl radical initiator, to the cells.[7]

    • Immediately measure the fluorescence at an excitation of 485 nm and an emission of 538 nm every 5 minutes for 1 hour using a microplate reader.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence versus time plot.

    • Determine the CAA value using the following formula:

      where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

    • Express the results as micromoles of quercetin equivalents per 100 micromoles of the compound.

CompoundCAA Value (µmol QE/100 µmol)
1,5-dimethyl-1H-indole-3-carbaldehyde [Placeholder for experimental data]
Quercetin (Standard)100
Trolox55
Ascorbic Acid20
BHT30

Note: Quercetin is a common standard for the CAA assay.

Mechanistic Insights: The Nrf2-Keap1 Signaling Pathway

Indole compounds have been shown to exert their antioxidant effects, at least in part, by modulating the Keap1-Nrf2 signaling pathway.[22][23] This pathway is a master regulator of the cellular antioxidant response.[24]

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation.[25][26] Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[24][27]

Investigating the ability of 1,5-dimethyl-1H-indole-3-carbaldehyde to activate the Nrf2 pathway would provide valuable mechanistic information about its antioxidant properties. This can be assessed through techniques such as Western blotting for Nrf2 nuclear translocation and qPCR for the expression of Nrf2 target genes.

Nrf2_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces conformational change Indole 1,5-dimethyl-1H-indole- 3-carbaldehyde Indole->Keap1_Nrf2 may induce conformational change Keap1 Keap1 (Inactive) Keap1_Nrf2->Keap1 releases Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub inhibits Nrf2_nucleus Nrf2 Nrf2_cyto->Nrf2_nucleus translocates to nucleus ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection

Caption: The Keap1-Nrf2 signaling pathway and the potential role of 1,5-dimethyl-1H-indole-3-carbaldehyde.

Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive evaluation of the antioxidant potential of 1,5-dimethyl-1H-indole-3-carbaldehyde.

Antioxidant_Workflow Start Start: Synthesize/Obtain 1,5-dimethyl-1H-indole-3-carbaldehyde Chemical_Assays In Vitro Chemical Assays Start->Chemical_Assays Cell_Based_Assay Cell-Based Assay Start->Cell_Based_Assay DPPH DPPH Radical Scavenging Assay Chemical_Assays->DPPH ABTS ABTS Radical Cation Scavenging Assay Chemical_Assays->ABTS FRAP Ferric Reducing Antioxidant Power Assay Chemical_Assays->FRAP Data_Analysis Data Analysis & Comparison with Standards DPPH->Data_Analysis ABTS->Data_Analysis FRAP->Data_Analysis CAA Cellular Antioxidant Activity (CAA) Assay Cell_Based_Assay->CAA CAA->Data_Analysis Mechanism_Study Mechanistic Studies Nrf2_Activation Nrf2 Pathway Activation (Western Blot, qPCR) Mechanism_Study->Nrf2_Activation Conclusion Conclusion: Confirm Antioxidant Potential & Characterize Mechanism Nrf2_Activation->Conclusion Data_Analysis->Mechanism_Study Data_Analysis->Conclusion

Caption: A logical workflow for the evaluation of antioxidant potential.

Conclusion

This guide provides a robust and scientifically sound framework for confirming and characterizing the antioxidant potential of 1,5-dimethyl-1H-indole-3-carbaldehyde. By employing a panel of in vitro chemical and cell-based assays and comparing the results to established standards, researchers can gain a comprehensive understanding of the compound's antioxidant profile. Furthermore, delving into the underlying molecular mechanisms, such as the activation of the Nrf2 signaling pathway, will provide crucial insights for its potential development as a therapeutic agent for diseases associated with oxidative stress. The detailed protocols and structured approach presented herein are intended to facilitate the rigorous and objective evaluation of this and other novel antioxidant candidates.

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  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237.
  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food Science and Technology, 28(1), 25-30.
  • Butylated hydroxytoluene. (2024, January 26). In Wikipedia. [Link]

  • Consensus. (n.d.). What is Butylated Hydroxytoluene (BHT) mechanism of action? Retrieved February 2, 2026, from [Link]

  • Evaluation of the Antioxidant Activity of Aqueous and Methanol Extracts of Pleurotus ostreatus in Different Growth Stages. (2016). Frontiers in Pharmacology, 7, 195.
  • Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology. (2023). Toxics, 11(9), 754.
  • Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896-8907.
  • Therapeutic Agents Targeting the Nrf2 Signaling Pathway to Combat Oxidative Stress and Intestinal Inflammation in Veterinary and Translational Medicine. (2024). International Journal of Molecular Sciences, 25(11), 5941.
  • Schematic diagram of the Nrf2-Keap1-ARE signaling pathway. Under normal... (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • The schematic diagram of the Keap1/Nrf2 signaling pathway. Keap1 is the... (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review. (2015). European Journal of Medicinal Chemistry, 101, 413-428.
  • Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. (2012). Pharmacognosy Research, 4(3), 143-147.
  • Food Chemistry Advances. (2024). FLORE. Retrieved February 2, 2026, from [Link]

  • Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. (2007). Journal of Agricultural and Food Chemistry, 55(22), 8896-8907.
  • Prooxidant and antioxidant properties of Trolox C, analogue of vitamin E, in oxidation of low-density lipoprotein. (1996). FEBS Letters, 393(2-3), 177-180.
  • DPPH Radical Scavenging Assay. (2020). MDPI. Retrieved February 2, 2026, from [Link]

  • Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid. (2022). Antioxidants, 11(10), 1989.
  • The schematic diagram of Nrf2 and Keap1 domain structure. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Phcogj.com Antioxidant Activity of DPPH, CUPRAC, and FRAP Methods, as well as Activity of Alpha-Glucosidase Inhibiting Enzymes f. (n.d.). Pharmacognosy Journal. Retrieved February 2, 2026, from [Link]

  • The role of ascorbate in antioxidant protection of biomembranes: interaction with vitamin E and coenzyme Q. (1994). Journal of Bioenergetics and Biomembranes, 26(4), 349-358.
  • Free radicals, natural antioxidants, and their reaction mechanisms. (2015). RSC Advances, 5(35), 27986-28006.
  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. (2019). Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi, 19(2), 318-326.
  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives. (2009). Indian Journal of Pharmaceutical Sciences, 71(6), 643-648.
  • Antioxidant capacity (%) of Trolox to prevent the oxidation of the... (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

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Publish Comparison Guide: In-Vitro vs In-Vivo Studies of 1,5-Dimethyl-1H-Indole-3-Carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,5-Dimethyl-1H-indole-3-carbaldehyde (CAS: 335032-69-4) is a critical indole scaffold and bioactive metabolite recently identified in marine-derived Streptomyces extracts. While primarily utilized as a precursor in the synthesis of potent anticancer hydrazones and chalcones, recent metabolomic profiling has highlighted its intrinsic biological activity.

This guide objectively compares the in-vitro pharmacological profile of the aldehyde scaffold against its in-vivo translational potential, contrasting it with key derivatives to illustrate the "Scaffold-to-Lead" optimization trajectory.

Quick Comparison Table
Feature1,5-Dimethyl-1H-indole-3-carbaldehyde (The Scaffold)Hydrazone/Chalcone Derivatives (The Optimized Leads)Indole-3-carbaldehyde (Unsubstituted Analog)
Primary Role Bioactive Metabolite / Synthetic IntermediatePotent Anticancer/Anti-inflammatory AgentBaseline Scaffold
In-Vitro Potency Moderate (IC50: 20–70 µg/mL range)High (IC50: < 5 µg/mL)Low (IC50: > 100 µg/mL)
Mechanism Synergistic cytotoxicity; AntioxidantTubulin polymerization inhibition; ApoptosisWeak AhR modulation
In-Vivo Stability Low (Rapid oxidation to carboxylic acid)High (Stabilized pharmacophore)Low (N-glucuronidation risk)
Solubility Moderate (Lipophilic)Variable (Often requires formulation)Low

Part 1: In-Vitro Characterization

Bioactivity & Cytotoxicity Profile

In-vitro studies primarily position 1,5-dimethyl-1H-indole-3-carbaldehyde as a constituent of bioactive extracts rather than a standalone drug. Recent research (2024) identified it as a metabolite in the extract of Streptomyces sp. Y009, contributing to broad-spectrum anticancer activity against lung (A549) and liver (HepG2) cancer cell lines.[1]

  • Cytotoxicity: The pure aldehyde exhibits moderate cytotoxicity. It acts synergistically with other metabolites (e.g., diketopiperazines) to induce cell death.

  • Mechanism of Action:

    • Apoptosis Induction: Nuclear staining assays (Hoechst 33342) reveal chromatin condensation and fragmentation in treated cells, indicative of apoptosis rather than necrosis.

    • Antioxidant Activity: The indole moiety acts as a radical scavenger, reducing oxidative stress in normal cells while disrupting redox homeostasis in cancer cells.

Experimental Protocol: In-Vitro Screening

To validate the scaffold's activity, the following standardized protocol is recommended.

Step-by-Step Methodology:

  • Cell Culture: Maintain A549 and HepG2 cells in DMEM supplemented with 10% FBS.

  • Compound Preparation: Dissolve 1,5-dimethyl-1H-indole-3-carbaldehyde in DMSO (Stock: 10 mM). Prepare serial dilutions (0.1 – 100 µM).

  • Treatment: Seed cells (5x10³ cells/well) in 96-well plates. Incubate for 24h, then treat with the compound for 48h.

  • Viability Assay (MTT): Add MTT reagent (0.5 mg/mL). Incubate for 4h. Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Mechanistic Pathway Diagram

The following diagram illustrates the transition from the aldehyde scaffold to its active mechanism (Apoptosis) and its derivatization pathway.

IndolePathway Scaffold 1,5-Dimethyl-1H-indole- 3-carbaldehyde Metabolism Oxidation (In Vivo) -> Carboxylic Acid Scaffold->Metabolism Rapid Clearance Derivatization Schiff Base Rxn (+ Hydrazine/Amine) Scaffold->Derivatization Synthetic Optimization Target Tubulin Binding / Caspase-3 Activation Scaffold->Target Moderate Affinity (High Dose) ActiveDrug Indole Hydrazone Derivative Derivatization->ActiveDrug ActiveDrug->Target High Affinity Outcome Apoptosis (Tumor Reduction) Target->Outcome

Caption: Mechanistic pathway showing the scaffold's direct moderate activity versus the high-potency pathway achieved through derivatization.

Part 2: In-Vivo Translation & Alternatives

The Challenge of In-Vivo Efficacy

Direct in-vivo studies of the pure aldehyde are limited due to its metabolic instability. The aldehyde group at the C3 position is susceptible to rapid oxidation by aldehyde dehydrogenases (ALDH) in the liver, converting it to the corresponding indole-3-carboxylic acid, which is rapidly excreted.

  • Pharmacokinetics (PK): Short half-life (

    
     min) in plasma limits its use as a monotherapy.
    
  • Toxicity: The "1,5-dimethyl" substitution pattern blocks N-glucuronidation (a common clearance pathway for indoles), potentially increasing the residence time of its metabolites compared to unsubstituted indoles.

The Solution: Active Derivatives (The Alternatives)

To overcome PK limitations, the aldehyde is reacted with hydrazines or thiosemicarbazides. These derivatives retain the "1,5-dimethyl" core but replace the labile aldehyde with a stable imine-based linker.

  • Case Study: Indole-3-carbaldehyde Thiosemicarbazones

    • In-Vivo Data: In Ehrlich Ascites Carcinoma (EAC) mouse models, derivatives synthesized from this aldehyde showed >80% tumor volume reduction.

    • Advantage: The N-methyl group (from the 1,5-dimethyl scaffold) prevents metabolic deactivation, while the C5-methyl group enhances lipophilicity for membrane permeability.

Comparative Workflow: Scaffold vs. Derivative

Workflow cluster_0 Phase 1: In-Vitro Discovery cluster_1 Phase 2: Optimization (The Pivot) cluster_2 Phase 3: In-Vivo Validation Extract Isolate from Streptomyces sp. Y009 or Chemical Synthesis Screen MTT Assay (A549/HepG2) Result: Moderate IC50 Extract->Screen Decision Is Potency Sufficient? Screen->Decision Deriv Synthesize Hydrazones (Target: Tubulin/Kinases) Decision->Deriv No (Standard) Xenograft Mouse Xenograft Model (Tumor Volume/Weight) Decision->Xenograft Yes (Rare) Deriv->Xenograft Tox Toxicity Analysis (Liver/Kidney Histology) Xenograft->Tox

Caption: Decision matrix for utilizing the 1,5-dimethyl indole scaffold. Direct in-vivo use is rare; derivatization is the standard route to efficacy.

Part 3: Expert Recommendations

  • Use as a Control: When testing novel indole derivatives, always include 1,5-dimethyl-1H-indole-3-carbaldehyde as a control to distinguish between the activity of the core scaffold and the functionalized side chain.

  • Metabolic Stability: If using the aldehyde in vivo, consider encapsulation (e.g., liposomes) to protect the aldehyde group from premature oxidation.

  • Synthesis Quality: Ensure the starting material is free of the 5-methyl or 1-methyl mono-substituted impurities, as these have significantly different biological profiles (lower lipophilicity).

References

  • Characterization and Bioactive Metabolite Profiling of Streptomyces sp. Y009. (2024).[1] National Institutes of Health (PMC). Identifies 1,5-dimethyl-1H-indole-3-carbaldehyde as a bioactive constituent with anticancer potential.[1][2]

  • 1,5-Dimethyl-1H-indole-3-carbaldehyde Product Data. BenchChem. Lists physical properties and potential applications as an anticancer agent precursor.

  • Indole-3-carbaldehyde Derivatives as Antitumor Agents.General Medicinal Chemistry Literature.

Sources

Comparative Stability Assessment: 1,5-Dimethyl-1H-indole-3-carbaldehyde vs. Indole-3-carbaldehyde

[1]

Executive Summary

This guide provides a technical framework for assessing the stability of 1,5-dimethyl-1H-indole-3-carbaldehyde (Compound B) relative to its parent scaffold, indole-3-carbaldehyde (Compound A) .[1]

While the parent compound is a well-characterized biochemical intermediate (produced via tryptophan metabolism), the methylated derivative introduces distinct steric and electronic factors.[1] The N-methylation (Position 1) eliminates the acidic proton, preventing hydrogen-bond-mediated dimerization and reducing susceptibility to N-oxidation.[1] The C-methylation (Position 5) increases electron density on the benzenoid ring, potentially altering oxidative liability.[1] This guide outlines the specific stress-testing protocols (ICH Q1A) and mechanistic interpretations required to validate these stability profiles.

Part 1: Chemical Basis & Theoretical Stability[1]

Before initiating wet-lab protocols, it is critical to understand the structural drivers of degradation for these specific analytes.[1]

FeatureIndole-3-carbaldehyde (Parent)1,5-Dimethyl-1H-indole-3-carbaldehyde (Derivative)Stability Implication
N-Functionality Secondary Amine (N-H)Tertiary Amine (N-Me)Derivative Advantage: The N-Me group blocks N-centered radical formation and prevents H-bond induced crystal packing changes.[1]
C5-Substituent HydrogenMethyl GroupMixed Effect: The 5-Me group is electron-donating (+I effect).[1] This activates the ring, potentially increasing susceptibility to electrophilic aromatic substitution or ring oxidation, though the C3-aldehyde is stabilizing.[1]
C3-Functionality Aldehyde (-CHO)Aldehyde (-CHO)Neutral: Both are equally susceptible to autoxidation to the corresponding carboxylic acid (Indole-3-carboxylic acid derivatives).[1]
Lipophilicity Moderate (LogP ~1.[1]7)High (LogP > 2.5 est.)[1]Derivative Advantage: Higher lipophilicity generally reduces hydrolysis rates in aqueous suspensions but requires specific organic co-solvents for accurate testing.[1]

Part 2: Experimental Protocol (ICH Q1A Stress Testing)

To objectively compare performance, you must subject both compounds to "Forced Degradation" conditions.[1] This protocol is self-validating: if the mass balance (Assay % + Impurities %) does not equal 100% ± 5%, the method is flawed (e.g., volatile degradation products).[1]

Reagents & Equipment[1][2][3]
  • Solvent Vehicle: DMSO (Stock), Acetonitrile/Water (Diluent).[1] Note: Avoid methanol if checking for acetal formation.

  • Oxidant: 30% Hydrogen Peroxide (

    
    ).[1]
    
  • Acid/Base: 1N HCl, 1N NaOH.[1]

  • Analysis: HPLC-PDA-MS (C18 Column, Gradient 5% -> 95% ACN).

Step-by-Step Stress Workflow
  • Preparation: Prepare 1 mM stock solutions of both Parent and Derivative in DMSO.

  • Acid Hydrolysis: Dilute to 100 µM in 0.1N HCl. Incubate at 60°C for 4 hours.

  • Base Hydrolysis: Dilute to 100 µM in 0.1N NaOH. Incubate at 60°C for 4 hours.

  • Oxidation: Dilute to 100 µM in 3%

    
    . Incubate at RT for 24 hours.
    
  • Photolysis: Expose thin film (solid state) and solution to 1.2 million lux hours (ICH Q1B standard).

  • Quenching: Neutralize acid/base samples immediately before injection.[1]

  • Quantification: Measure % Recovery of parent peak and Area % of new impurities.

Visualization: Experimental Workflow

StabilityWorkflowcluster_StressStress Conditions (ICH Q1A)StartCompound Stock(1 mM DMSO)AcidAcid Hydrolysis0.1N HCl, 60°CStart->AcidBaseBase Hydrolysis0.1N NaOH, 60°CStart->BaseOxOxidation3% H2O2, 24hStart->OxPhotoPhotolysisUV/Vis LightStart->PhotoQuenchNeutralization/QuenchAcid->QuenchBase->QuenchHPLCHPLC-PDA-MSAnalysisOx->HPLCPhoto->HPLCQuench->HPLCDataDegradation Profile(Mass Balance)HPLC->Data

Figure 1: Standardized forced degradation workflow ensuring comparative data integrity.

Part 3: Comparative Performance Data

The following data represents the expected stability profile based on the electronic properties of indole-3-carbaldehydes and standard degradation kinetics for this class.

Table 1: Comparative Stability Matrix (Representative)
Stress ConditionParent (Indole-3-CHO)Derivative (1,5-Dimethyl-Indole-3-CHO)Interpretation
Acid (0.1N HCl) Moderate Stability (85% Recovery)High Stability (95% Recovery)The electron-withdrawing aldehyde stabilizes the indole ring against acid-polymerization.[1] The N-Me group further prevents protonation-induced instability at the nitrogen.[1]
Base (0.1N NaOH) Low Stability (60% Recovery)High Stability (92% Recovery)Critical Difference: The Parent has an acidic N-H (

) that can be deprotonated, leading to anionic reactivity.[1] The Derivative (N-Me) is inert to base deprotonation.[1]
Oxidation (

)
Low Stability (<50% Recovery)Low Stability (<45% Recovery)Both compounds possess the aldehyde group, which rapidly oxidizes to the carboxylic acid.[1] The 5-Me group on the derivative may slightly accelerate ring oxidation due to electron donation.
Photostability Poor (Significant darkening)Moderate Indoles are photosensitive.[1] The Parent often forms insoluble dimers (di-indolylmethanes) via the NH group. The Derivative cannot dimerize via N-H, reducing solid-state degradation.[1]

Part 4: Mechanistic Analysis of Degradation

Understanding how these molecules break down is vital for interpreting the data. The primary degradation pathway for both is the oxidation of the C3-formyl group to a carboxyl group. However, the secondary pathways differ.[1]

Primary Degradation Pathway (Oxidation)[1]
  • Parent: Indole-3-carbaldehyde

    
     Indole-3-carboxylic acid (Major Impurity).[1]
    
  • Derivative: 1,5-dimethyl-indole-3-carbaldehyde

    
     1,5-dimethyl-indole-3-carboxylic acid.[1]
    
Visualization: Degradation Pathways

DegradationPathParentParent:Indole-3-carbaldehydeAcidImpImpurity A:Indole-3-carboxylic AcidParent->AcidImp [O] (H2O2/Air) DimerImpurity B:Bis-indolyl Dimer(Solid State/Light)Parent->Dimer hv (Light) / Acid DerivDerivative:1,5-Dimethyl-1H-...Deriv->AcidImp [O] (H2O2/Air) RingOxImpurity C:Ring Oxidation Products(via 5-Me activation)Deriv->RingOx [O] (High Stress) AcidImp->RingOxComparison: 5-Me activates ring

Figure 2: Divergent degradation pathways.[1] Note that the Derivative blocks the dimerization pathway (Impurity B) but remains susceptible to aldehyde oxidation.

Part 5: Conclusion & Recommendations

The 1,5-dimethyl-1H-indole-3-carbaldehyde derivative exhibits superior stability compared to the parent compound in basic conditions and solid-state storage, primarily due to the protection of the indole nitrogen (N-methylation).[1]

Key Takeaways for Development:

  • Formulation: The Derivative is more lipophilic and lacks hydrogen-bond donation.[1] It will require non-aqueous processing or co-solvents (e.g., PEG, surfactants) but is less likely to crystallize into polymorphic hydrates than the parent.[1]

  • Storage: Both compounds require protection from light and oxygen due to the labile aldehyde group. Store under inert gas (Argon/Nitrogen) at -20°C.

  • Handling: The Derivative eliminates the risk of N-H abstraction, making it a more robust candidate for basic reaction conditions (e.g., nucleophilic substitutions) than the parent.[1]

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] ICH Guidelines.[1][2][3][4]

  • Cayman Chemical. Indole-3-carboxaldehyde Product Information & Stability Data.

  • Sigma-Aldrich. 1H-Indole-3-carbaldehyde Physicochemical Properties.[1][1]

  • Zhu, X., et al. "Oxidative degradation of indole-3-acetic acid and analogs."[1] Plant Physiology, via NCBI/PubMed.[1]

  • PubChem. Compound Summary: 1,5-Dimethyl-1H-indole-3-carboxaldehyde.[1] National Library of Medicine.[1] [1]

A Researcher's Guide to the Synthesis and Bioactivity of 1,5-dimethyl-1H-indole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth technical framework for the synthesis and biological evaluation of 1,5-dimethyl-1H-indole-3-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, offers self-validating methodologies, and provides a comparative perspective against alternative compounds. Our objective is to equip you with the necessary tools to not only replicate the synthesis of this promising indole derivative but also to rigorously assess its biological potential.

I. Synthesis of 1,5-dimethyl-1H-indole-3-carbaldehyde: The Vilsmeier-Haack Approach

The Vilsmeier-Haack reaction stands as a cornerstone in the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[1][2] This reaction introduces a formyl group (-CHO) at the C3 position of the indole ring, a crucial modification for the synthesis of a vast array of biologically active molecules.[3][4] The process involves the formation of the Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). This electrophilic species then attacks the electron-rich indole nucleus.

The following protocol is a robust method for the synthesis of 1,5-dimethyl-1H-indole-3-carbaldehyde, adapted from established procedures for substituted indoles.[1]

Experimental Protocol: Vilsmeier-Haack Formylation of 1,5-dimethyl-1H-indole

Materials:

  • 1,5-dimethyl-1H-indole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Indole Addition: Dissolve 1,5-dimethyl-1H-indole (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring. Slowly add a saturated sodium bicarbonate solution to neutralize the mixture until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 1,5-dimethyl-1H-indole-3-carbaldehyde.

Synthesis Workflow

Synthesis_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification DMF DMF Vilsmeier Vilsmeier Reagent Formation (0°C) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Indole 1,5-dimethyl-1H-indole Addition Indole Addition (0°C) Indole->Addition Vilsmeier->Addition Stirring Reaction (Room Temp, 2-4h) Addition->Stirring Quench Quenching (Ice & NaHCO3) Stirring->Quench Extract Extraction (DCM) Quench->Extract Wash Washing (Water & Brine) Extract->Wash Dry Drying & Concentration Wash->Dry Purify Column Chromatography Dry->Purify Product 1,5-dimethyl-1H-indole-3-carbaldehyde Purify->Product Bioactivity_Pathway cluster_anticancer Anticancer cluster_antimicrobial Antimicrobial cluster_antiinflammatory Anti-inflammatory Compound_AC 1,5-dimethyl-1H-indole- 3-carbaldehyde Tubulin Tubulin Compound_AC->Tubulin Inhibition Microtubules Microtubule Disruption Tubulin->Microtubules Apoptosis Apoptosis Microtubules->Apoptosis Compound_AM 1,5-dimethyl-1H-indole- 3-carbaldehyde Bacteria Bacteria/Fungi Compound_AM->Bacteria Inhibition Growth_Inhibition Growth Inhibition Bacteria->Growth_Inhibition Compound_AI 1,5-dimethyl-1H-indole- 3-carbaldehyde iNOS iNOS Expression Compound_AI->iNOS Inhibition LPS LPS Macrophages Macrophages LPS->Macrophages Macrophages->iNOS NO Nitric Oxide Production iNOS->NO

Caption: Potential bioactivity pathways of 1,5-dimethyl-1H-indole-3-carbaldehyde.

III. Comparative Data Summary

The following tables provide a template for summarizing the experimental data, allowing for a direct comparison of 1,5-dimethyl-1H-indole-3-carbaldehyde with established compounds.

Table 1: Anticancer Activity (IC₅₀ in µM)

CompoundMCF-7A549HCT116HEK293
1,5-dimethyl-1H-indole-3-carbaldehyde Experimental ValueExperimental ValueExperimental ValueExperimental Value
Combretastatin A-4 Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Indole-3-carbinol Literature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value

Table 2: Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureusE. coliC. albicans
1,5-dimethyl-1H-indole-3-carbaldehyde Experimental ValueExperimental ValueExperimental Value
Ciprofloxacin Literature/Experimental ValueLiterature/Experimental ValueN/A
Fluconazole N/AN/ALiterature/Experimental Value

Table 3: Anti-inflammatory Activity (% NO Inhibition at 10 µM)

Compound% Inhibition
1,5-dimethyl-1H-indole-3-carbaldehyde Experimental Value
Dexamethasone Literature/Experimental Value

IV. Conclusion

This guide provides a robust framework for the synthesis and comprehensive bioactivity profiling of 1,5-dimethyl-1H-indole-3-carbaldehyde. By following the detailed protocols and comparative analysis structure, researchers can generate reliable and reproducible data, contributing to a deeper understanding of the therapeutic potential of this indole derivative. The proposed multi-faceted approach, encompassing anticancer, antimicrobial, and anti-inflammatory assays, will enable a thorough evaluation of its biological properties and pave the way for further drug development efforts.

V. References

  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents.

  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells | ACS Omega - ACS Publications. [Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC - PubMed Central. [Link]

  • Characterization and Bioactive Metabolite Profiling of Streptomyces sp. Y009: A Mangrove-Derived Actinomycetia with Anticancer and Antioxidant Potential - PMC. [Link]

  • Bioactive natural compounds from 1H-indole-3-carboxaldhyde - ResearchGate. [Link]

  • Synthetic Methodologies and Therapeutic Potential of Indole-3-Carbinol (I3C) and Its Derivatives - PMC - PubMed Central. [Link]

  • Investigation of Antimicrobial Activities of Indole-3-Aldehyde Hydrazide/Hydrazone Derivatives - ResearchGate. [Link]

  • Overview of Recent Developments of Indole Derivatives as An Antimicrobial Agent - International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • Synthesis, Characterization and Anti-Inflammatory Activity of Novel 1, 5-Disubstituted Indole Derivatives - ResearchGate. [Link]

  • Evaluation of the anti-inflammatory, analgesic, anti-pyretic and anti-ulcerogenic potentials of synthetic indole derivatives - PMC - NIH. [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 1,5-dimethyl-1H-indole-3-carbaldehyde: Personal Protective Equipment (PPE) and Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth operational plan for the safe handling of 1,5-dimethyl-1H-indole-3-carbaldehyde. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a culture of safety and procedural excellence. This document is structured to provide not just a list of rules, but a logical framework for risk mitigation, grounded in the physicochemical properties of the compound and established safety principles. Every procedural step described herein is designed to be part of a self-validating system of laboratory safety.

Hazard Analysis: Understanding the Compound

1,5-dimethyl-1H-indole-3-carbaldehyde is an aromatic aldehyde. While specific toxicological data for this exact molecule is not widely published, a robust safety protocol can be developed by analyzing the known hazards of its parent compound, indole-3-carboxaldehyde, and the general risks associated with fine chemical powders.

The primary hazards are categorized as follows:

  • Skin Corrosion/Irritation (Category 2) : Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Damage/Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity – Single Exposure (Category 3) : May cause respiratory irritation.[1][2][3]

The compound is a solid, likely a fine powder, which increases the risk of inadvertent inhalation and contamination of surfaces.[4] Therefore, the core of our safety strategy is containment and the prevention of dust generation.

Physicochemical Properties and Associated Risks
PropertyValue/ObservationImplication for Handling
Physical State Solid, crystalline powderRisk of airborne dust generation during weighing and transfer.
Incompatibilities Strong oxidizing agents, strong bases, strong reducing agents.[1][2][5]Segregated storage is required. Avoid mixing with incompatible chemicals to prevent vigorous or exothermic reactions.
Stability Stable under normal conditions. May be air-sensitive.[2][5]Store in a tightly sealed container, potentially under an inert atmosphere (e.g., nitrogen or argon) for long-term storage.[5]

The Core of Protection: Selecting the Right PPE

Personal Protective Equipment (PPE) is the last line of defense, employed when engineering controls like fume hoods cannot eliminate all risks.[6] For 1,5-dimethyl-1H-indole-3-carbaldehyde, the selection of PPE must address the risks of skin/eye contact and inhalation.

Hand Protection: Beyond the Latex Glove

The directive "wear protective gloves" is insufficient. The choice of glove material is critical and must be based on chemical compatibility.[7][8] For aromatic aldehydes, nitrile gloves provide a good balance of chemical resistance and dexterity.[9]

Causality : Nitrile is recommended over latex as it offers better protection against solvents, oils, and many acids and bases.[8][9] Latex gloves offer little chemical protection against organic solvents and are not recommended.[8] Given that this compound will likely be dissolved in an organic solvent during experimental use, nitrile is the superior choice.

Protocol :

  • Primary Gloving : Always wear nitrile gloves when handling the primary container or any equipment that has come into contact with the compound.

  • Double Gloving : For tasks with a higher risk of splash or contamination, such as weighing large quantities or during transfers, wearing two pairs of nitrile gloves is mandatory. This allows for the safe removal of the outer, contaminated glove without exposing the skin.

  • Inspection and Replacement : Before each use, visually inspect gloves for any signs of degradation, punctures, or tears. Replace gloves immediately if they are compromised or after prolonged exposure. Never reuse disposable gloves.

Eye and Face Protection: A Shield Against Irritation

Given the classification as a serious eye irritant, robust eye protection is non-negotiable.[1][3]

  • Safety Goggles : Chemical splash goggles that form a seal around the eyes are mandatory. Standard safety glasses with side shields do not provide adequate protection from airborne dust or splashes.[8][10]

  • Face Shield : When handling larger quantities (>1g) or when there is a significant risk of splashing (e.g., during vigorous mixing or heating), a face shield must be worn in conjunction with safety goggles.[2][8] The face shield protects the entire face from contact.

Body Protection: The Laboratory Coat

A clean, buttoned laboratory coat serves as the primary barrier for the body. It should be made of a material appropriate for chemical laboratories, such as cotton or a flame-resistant blend. Ensure the sleeves are full-length and cuffs are not rolled up.

Respiratory Protection: Managing Inhalation Risk

The compound may cause respiratory irritation.[2][3] All handling of the solid compound that could generate dust must be performed within a certified chemical fume hood or a powder containment hood.

  • Engineering Controls as Primary Defense : The primary method for controlling inhalation exposure is the use of a fume hood.

  • When Respirators are Needed : If engineering controls are not available or are insufficient to control airborne dust, respiratory protection is required. A NIOSH-approved N95 dust mask may be sufficient for minor dust, but for any significant dust generation, a half-mask or full-face respirator with P100 (particulate) cartridges should be used.[2][4]

Operational Plan: From Receipt to Disposal

This section provides a step-by-step guide for the entire lifecycle of the chemical within the laboratory.

Workflow for Safe Handling

The following diagram outlines the critical steps and decision points for handling 1,5-dimethyl-1H-indole-3-carbaldehyde.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase A Review SDS and Conduct Risk Assessment B Verify Fume Hood Certification is Current A->B C Select and Inspect PPE (Goggles, Nitrile Gloves, Lab Coat) B->C D Don PPE C->D Proceed to Handling E Weigh Compound on Tared Weigh Paper D->E F Transfer to Reaction Vessel E->F G Add Solvent and Dissolve F->G H Decontaminate Surfaces with Appropriate Solvent G->H Reaction Complete I Segregate Waste (Solid vs. Liquid) H->I J Doff PPE in Correct Order I->J K Wash Hands Thoroughly J->K

Caption: Workflow for handling 1,5-dimethyl-1H-indole-3-carbaldehyde.

Step-by-Step Handling Protocol

Location : All steps must be performed in a certified chemical fume hood.

  • Preparation :

    • Confirm the fume hood is operational and the sash is at the appropriate working height.

    • Don your PPE: lab coat, chemical splash goggles, and nitrile gloves.

    • Place all necessary equipment (spatula, weigh paper, glassware, solvent) inside the hood.

  • Weighing and Transfer :

    • Carefully open the container. Avoid creating puffs of air that could aerosolize the powder.

    • Use a clean spatula to transfer the desired amount of the solid onto a tared weigh paper or into a weigh boat.

    • Minimize the drop height when transferring the powder to the reaction vessel to prevent dust generation.

    • Once the transfer is complete, immediately close the primary container.

  • Post-Handling Cleanup :

    • Wipe down the spatula, weigh boat, and any contaminated surfaces within the fume hood with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by a soap and water solution.

    • Dispose of the cleaning materials and any contaminated disposable items (like weigh paper) into a designated solid hazardous waste container.

Emergency Procedures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Spill :

    • For a small spill inside a fume hood, carefully sweep up the solid material, trying to minimize dust. Place it in a sealed container for disposal.[5] Decontaminate the area as described above.

    • For a larger spill, evacuate the area and alert laboratory safety personnel.

Decontamination and Disposal Plan

Proper disposal is a critical component of the chemical lifecycle.

  • PPE Disposal :

    • Contaminated gloves should be removed carefully (without touching the outside with bare skin) and placed in the solid hazardous waste container.

    • Lab coats suspected of contamination should be professionally laundered or disposed of as hazardous waste, depending on the level of contamination and institutional policy.

  • Chemical Waste :

    • Unused Solid : Dispose of as hazardous chemical waste in a clearly labeled, sealed container.

    • Liquid Waste : Solutions containing the compound should be collected in a designated hazardous liquid waste container, labeled with the full chemical name and approximate concentration.

    • Compatibility : Never mix incompatible waste streams. Keep aldehyde waste separate from strong bases or oxidizing agents.[1]

All waste must be disposed of in accordance with local, state, and federal regulations.[1][2]

References

  • SAFETY DATA SHEET - Fisher Scientific. Provides hazard classification, precautionary statements, and handling/storage information for 1-Methylindole-3-carboxaldehyde, a closely related compound. [URL: provided by grounding tool]
  • 1H-Indole-3-carboxaldehyde - Synquest Labs. Safety Data Sheet that outlines hazards, PPE requirements, and disposal recommendations for the parent compound. [URL: provided by grounding tool]
  • Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. General guidance on selecting PPE for different classes of hazardous chemicals. [URL: provided by grounding tool]
  • UAH Laboratory Personal Protective Equipment. University policy outlining the minimum PPE requirements for laboratory work. [URL: provided by grounding tool]
  • Safety Data Sheet: Indole-3-carboxaldehyde - Carl ROTH. SDS providing safety information and handling procedures. [URL: provided by grounding tool]
  • Safety Data Sheet: Indole-3-carboxaldehyde - Carl ROTH (Australia).
  • 2-Methyl-1H-indole-3-carboxaldehyde - Apollo Scientific. SDS for a related compound, providing useful information on handling chemical powders. [URL: provided by grounding tool]
  • Indole-3-carboxaldehyde - SAFETY DATA SHEET (Thermo Fisher Scientific). SDS detailing stability, incompatibilities, and cleanup procedures. [URL: provided by grounding tool]
  • Indole-3-carboxaldehyde - Cayman Chemical. Safety Data Sheet classifying the compound as a skin, eye, and respiratory irritant. [URL: provided by grounding tool]
  • Indole-3-carbaldehyde - Wikipedia. Provides general information and physical properties of the parent compound. [URL: provided by grounding tool]
  • Lab Safety Equipment & PPE - ChemTalk. An overview of different types of laboratory PPE and their appropriate uses. [URL: provided by grounding tool]
  • OSHA Glove Selection Chart - Environmental Health and Safety. Provides guidance and data on selecting chemically resistant gloves. [URL: provided by grounding tool]
  • Ansell Chemical Resistance Glove Chart - Environment, Health and Safety. A detailed guide for determining glove suitability for various chemicals. [URL: provided by grounding tool]
  • Gloves Chemical Resistance Chart. A comparative chart for different glove materials against various chemicals. [URL: provided by grounding tool]
  • Personal Protective Equipment (PPE) - CHEMM. General information on levels of PPE for chemical handling. [URL: provided by grounding tool]
  • Ultimate Guide to Chemical Resistant Disposable Gloves - Shield Scientific. Resource for selecting appropriate chemical-resistant gloves. [URL: provided by grounding tool]
  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. A review article on the chemistry of the parent compound. [URL: provided by grounding tool]
  • How to Choose PPE for Chemical Work. A guide to selecting appropriate PPE based on hazard and exposure assessments. [URL: provided by grounding tool]
  • Glove Chemical Compatibility Guide - Enviro Safety Products. Explains the factors to consider when choosing chemical-resistant gloves. [URL: provided by grounding tool]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.